molecular formula C25H36O3 B12386236 Bipolaricin R

Bipolaricin R

Cat. No.: B12386236
M. Wt: 384.6 g/mol
InChI Key: ZFVXMEQHAMRAEF-ZHANFJNQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bipolaricin R is a useful research compound. Its molecular formula is C25H36O3 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

(1R,3S,7R,8E,10S,11S,12R)-10-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde

InChI

InChI=1S/C25H36O3/c1-15(2)7-6-8-16(3)19-9-10-25(5)13-20-17(4)11-21(27)23(20)18(14-26)12-22(28)24(19)25/h7,11-12,14,16,19-20,22-24,28H,6,8-10,13H2,1-5H3/b18-12-/t16-,19+,20+,22-,23-,24+,25+/m0/s1

InChI Key

ZFVXMEQHAMRAEF-ZHANFJNQSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3[C@H](/C=C2/C=O)O)[C@@H](C)CCC=C(C)C)C

Canonical SMILES

CC1=CC(=O)C2C1CC3(CCC(C3C(C=C2C=O)O)C(C)CCC=C(C)C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bipolaricins from Bipolaris sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Bipolaricins, a series of ophiobolin-type tetracyclic sesterterpenes, from the phytopathogenic fungus Bipolaris sp. The methodologies and data presented are based on published research and offer a framework for the exploration of novel secondary metabolites from fungal sources.

Introduction to Bipolaris sp. as a Source of Bioactive Compounds

The genus Bipolaris consists of dematiaceous, filamentous fungi that are widely distributed in the environment, commonly found in soil and on plant debris. While some species are known plant pathogens, they have also been identified as a rich source of structurally diverse and biologically active secondary metabolites[1][2][3]. These compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery[3][4]. This guide focuses on the Bipolaricins, a family of sesterterpenoids isolated from Bipolaris sp. strain TJ403-B1[5][6].

Discovery and Bioactivity Screening

The initial discovery of novel bioactive compounds from fungal sources typically involves a systematic screening process to identify promising extracts and, subsequently, the active constituents.

Experimental Protocol: Fungal Culture and Extraction

  • Fungal Strain: Bipolaris sp. TJ403-B1 is the producing organism for Bipolaricins A-I[5][6].

  • Culture Conditions: The fungus is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks to facilitate the production of secondary metabolites[7].

  • Extraction: After a suitable incubation period, the culture filtrate is subjected to solvent extraction, typically with ethyl acetate (EtOAc), to isolate the organic-soluble secondary metabolites. The resulting crude extract is then concentrated to dryness[5][7].

Experimental Protocol: Bioactivity Screening

The crude extract is then tested in a panel of bioassays to determine its biological activities. Based on the activities reported for Bipolaricins, these assays would likely include:

  • Anti-inflammatory Assay: The inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) is a common screen for anti-inflammatory potential[6].

  • Enzyme Inhibition Assay: Screening against specific enzymes, such as HMG-CoA reductase, can identify potential inhibitors with applications in treating conditions like hyperlipidemia[5].

  • Cytotoxicity Assay: The extract is tested against various cancer cell lines to determine its cytotoxic potential.

  • Antimicrobial Assay: The extract is evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC)[7][8].

The following diagram illustrates a typical workflow for the discovery phase:

discovery_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_screening Bioactivity Screening cluster_outcome Outcome start Bipolaris sp. Culture culture_process Incubation in PDB start->culture_process extraction Ethyl Acetate Extraction culture_process->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract bioassays Panel of Bioassays (Anti-inflammatory, Enzyme Inhibition, etc.) crude_extract->bioassays active_extract Identification of Bioactive Extract bioassays->active_extract isolation_workflow start Active Crude Extract silica_gel Silica Gel Column Chromatography start->silica_gel Initial Fractionation fractions Fractions silica_gel->fractions bioassay Bioassay of Fractions fractions->bioassay active_fractions Active Fractions bioassay->active_fractions hplc Preparative HPLC active_fractions->hplc Further Purification pure_compounds Pure Bipolaricins hplc->pure_compounds signaling_pathway lps LPS macrophage Macrophage lps->macrophage Stimulation nfkb_pathway NF-κB Pathway macrophage->nfkb_pathway pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α, etc.) nfkb_pathway->pro_inflammatory Activation anti_inflammatory Anti-inflammatory Cytokines (IL-13) nfkb_pathway->anti_inflammatory Suppression compound10 Compound 10 compound10->nfkb_pathway Inhibition compound10->pro_inflammatory Inhibits Production compound10->anti_inflammatory Enhances Release

References

Spectroscopic and Structural Elucidation of Bipolaricin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bipolaricin A, a representative of the Bipolaricin class of ophiobolin-type tetracyclic sesterterpenes. These compounds were isolated from the phytopathogenic fungus Bipolaris sp.[1][2]. Due to the absence of specific data for a "Bipolaricin R," this guide will focus on Bipolaricin A, for which detailed spectroscopic information is available. The methodologies and data presented are crucial for the identification, characterization, and potential development of this class of natural products.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a novel compound. The HRESIMS data for Bipolaricin A provides a precise mass measurement, allowing for the confident assignment of its molecular formula.

CompoundMolecular FormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺
Bipolaricin AC₂₅H₃₆O₄399.2530399.2535

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for its structural elucidation. The ¹H and ¹³C NMR data for Bipolaricin A, recorded in CDCl₃, are presented below. These data points, in conjunction with 2D NMR experiments (COSY, HSQC, and HMBC), were used to definitively establish the structure of Bipolaricin A[1].

¹³C NMR Data (150 MHz, CDCl₃)
PositionChemical Shift (δc)Type
134.2CH₂
2129.5CH
3136.1C
438.1CH
555.9CH
6200.4C
749.5CH
832.7CH₂
936.5CH₂
1041.9CH
11134.7C
12124.8CH
1325.7CH₂
1439.7CH₂
1576.9CH
1629.9CH₃
1721.4CH₃
1817.9CH₃
1921.0CH₃
20211.3C
2148.9CH
2226.9CH₃
2326.9CH₃
2416.5CH₃
2568.1CH₂
¹H NMR Data (600 MHz, CDCl₃)
PositionChemical Shift (δH)MultiplicityJ (Hz)
1.65m
2.05m
25.40br s
42.45m
52.90d10.2
73.15m
1.80m
1.55m
1.70m
1.45m
102.20m
125.15t7.2
13α2.00m
13β2.10m
14α1.25m
14β1.50m
154.60t8.4
161.05d6.6
171.60s
180.90d7.2
190.85d7.2
212.60sept6.6
221.10d6.6
231.12d6.6
240.95d7.2
25a4.10d12.0
25b4.20d12.0

Experimental Protocols

The isolation and structural elucidation of Bipolaricin A involved a series of standard natural product chemistry techniques[1].

Fungal Cultivation and Extraction

The fungus Bipolaris sp. TJ403-B1 was cultured on solid rice medium. After a period of incubation, the fermented rice was extracted with ethyl acetate (EtOAc). The resulting crude extract was then subjected to further purification.

Isolation and Purification

The crude EtOAc extract was fractionated using silica gel column chromatography with a gradient elution system. Fractions containing compounds of interest were then further purified using a combination of Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Bipolaricin A.

Spectroscopic Analysis
  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak (CDCl₃: δH 7.26, δC 77.16).

  • HRESIMS: High-resolution electrospray ionization mass spectra were obtained on an Agilent 6230 TOF mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Bipolaricin A.

experimental_workflow cluster_0 Isolation and Purification cluster_1 Structure Elucidation start Fungal Culture (Bipolaris sp. on rice) extraction Solvent Extraction (Ethyl Acetate) start->extraction fractionation Silica Gel Column Chromatography extraction->fractionation purification Sephadex LH-20 & Semi-preparative HPLC fractionation->purification pure_compound Pure Bipolaricin A purification->pure_compound hresims HRESIMS Analysis pure_compound->hresims nmr 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr structure Structure Determination hresims->structure nmr->structure

Caption: General workflow for the isolation and structural elucidation of Bipolaricin A.

References

An In-depth Technical Guide to Bipolaricin R and its Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bipolaricins, a series of ophiobolin-type tetracyclic sesterterpenes, have emerged as a promising class of natural products with a range of biological activities. These compounds are produced by the phytopathogenic fungus Bipolaris sp., notably the strain TJ403-B1. This technical guide provides a comprehensive overview of the producing fungal strain, detailed experimental protocols for cultivation, extraction, purification, and biological evaluation, as well as a summary of the known biological activities of Bipolaricin R and its analogues. Furthermore, this guide presents visual representations of key experimental workflows, the putative biosynthetic pathway, and the implicated anti-inflammatory signaling pathway to facilitate a deeper understanding of this important class of molecules.

This compound Producing Fungal Strain

The primary fungal strain identified for the production of this compound and related sesterterpenes is Bipolaris sp. TJ403-B1 . This strain has been the subject of several phytochemical investigations, leading to the isolation of a diverse array of novel ophiobolin-type compounds.

Taxonomic Classification:

  • Kingdom: Fungi

  • Phylum: Ascomycota

  • Class: Dothideomycetes

  • Order: Pleosporales

  • Family: Pleosporaceae

  • Genus: Bipolaris

  • Species: sp.

  • Strain: TJ403-B1

Molecular identification of Bipolaris species is typically performed through the sequence analysis of the internal transcribed spacer (ITS) region of the nuclear ribosomal DNA (rDNA)[1][2].

Data Presentation: Biological Activities of Bipolaricins and Related Ophiobolins

The following tables summarize the quantitative data on the biological activities of various compounds isolated from Bipolaris sp. TJ403-B1.

Table 1: HMG-CoA Reductase Inhibitory Activity

CompoundIC50 (µM)Source
Compound 10 (from Bipolaricins A-I study)8.4 ± 0.4[3]

Table 2: Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated Macrophages)

CompoundIC50 (µM)Source
Bipolaricin B (Compound 2)> 50[3]
Bipolaricin C (Compound 3)20 ± 1[3]
Compound 105.1 ± 0.3[3]
Compound 1115 ± 1[3]
Compound 1210 ± 0.5[3]

Table 3: Antimicrobial Activity

CompoundTest OrganismMIC (µg/mL)Source
Bipolarin EEnterococcus faecalis8
Bipolarin EPseudomonas aeruginosa8

Experimental Protocols

This section provides detailed methodologies for the key experiments related to this compound research.

Cultivation of Bipolaris sp. TJ403-B1 and Extraction of Crude Metabolites

Objective: To cultivate the fungal strain Bipolaris sp. TJ403-B1 on a solid rice medium to produce secondary metabolites, followed by extraction.

Materials:

  • Bipolaris sp. TJ403-B1 culture

  • Potato Dextrose Agar (PDA) plates

  • 1 L Erlenmeyer flasks

  • Rice

  • Distilled water

  • Autoclave

  • Incubator (28°C)

  • 95% Ethanol (EtOH)

  • Rotary evaporator

  • Ethyl acetate (EtOAc)

  • Separatory funnel

Procedure:

  • Seed Culture Preparation: Inoculate Bipolaris sp. TJ403-B1 onto PDA plates and incubate at 28°C for 5 days to obtain mature mycelial growth for seed cultures.

  • Solid-State Fermentation:

    • Prepare the solid medium by adding 250 g of rice and 250 mL of distilled water to each 1 L Erlenmeyer flask.

    • Sterilize the flasks by autoclaving.

    • Aseptically inoculate the sterilized rice medium with agar plugs from the seed cultures.

    • Incubate the flasks at 28°C for 28 days.

  • Extraction:

    • After incubation, extract the fermented rice substrate five times with 95% aqueous EtOH at room temperature.

    • Combine the EtOH extracts and evaporate the solvent under vacuum using a rotary evaporator to yield a residue.

    • Suspend the residue in distilled water and partition it successively with EtOAc in a separatory funnel.

    • Collect the EtOAc layer and evaporate the solvent under vacuum to obtain the crude extract containing Bipolaricins and other secondary metabolites.

Purification of this compound (Illustrative Protocol)

Objective: To isolate and purify this compound from the crude EtOAc extract.

Materials:

  • Crude EtOAc extract from Bipolaris sp. TJ403-B1

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/EtOAc mixture).

    • Pack a glass column with silica gel slurried in hexane.

    • Load the dissolved crude extract onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 9:1, 8:2, 1:1 hexane:EtOAc), followed by mixtures of EtOAc and MeOH.

    • Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.

    • Combine fractions containing compounds with similar TLC profiles.

  • Semi-preparative HPLC:

    • Subject the fractions containing the compound of interest to further purification using a semi-preparative HPLC system equipped with a C18 column.

    • Develop a suitable isocratic or gradient elution method using a mobile phase of ACN and water.

    • Inject the partially purified fraction and collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

    • Confirm the purity and identity of the isolated this compound using analytical techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HMG-CoA Reductase Inhibitory Assay

Objective: To determine the inhibitory activity of this compound against the HMG-CoA reductase enzyme. This protocol is based on commercially available colorimetric assay kits.

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear flat-bottom microplate

  • Multi-well spectrophotometer

  • Positive control inhibitor (e.g., Pravastatin or Atorvastatin, usually provided in the kit)

Procedure:

  • Reagent Preparation: Prepare all reagents (assay buffer, HMG-CoA reductase, HMG-CoA, NADPH) according to the kit manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank (No Enzyme): Assay Buffer.

      • Positive Control (Enzyme Activity): HMG-CoA Reductase in Assay Buffer.

      • Inhibitor Control: HMG-CoA Reductase and the positive control inhibitor (e.g., Pravastatin).

      • Test Sample: HMG-CoA Reductase and various concentrations of this compound.

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding a mixture of HMG-CoA and NADPH to all wells.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (OD340) in kinetic mode at 37°C for a defined period (e.g., 10-20 minutes), taking readings every 30-60 seconds. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each well.

    • Determine the percent inhibition of HMG-CoA reductase activity by this compound at each concentration relative to the positive control (enzyme activity without inhibitor).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM in a humidified incubator.

    • Seed the cells into a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound without LPS).

  • NO Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite (a stable product of NO) in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value.

Cytokine Quantification (IL-1β and TNF-α) by ELISA

Objective: To quantify the effect of this compound on the production of the pro-inflammatory cytokines IL-1β and TNF-α in LPS-stimulated macrophages.

Materials:

  • Supernatants from the NO production assay (or a parallel experiment)

  • Commercially available ELISA kits for mouse IL-1β and TNF-α

  • Microplate reader

Procedure:

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's protocol for the specific kit being used. The general steps are as follows:

      • Coat a 96-well plate with the capture antibody.

      • Block the plate to prevent non-specific binding.

      • Add the cell culture supernatants and standards to the wells.

      • Add the detection antibody.

      • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

      • Stop the reaction with a stop solution.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of IL-1β and TNF-α in the samples from the standard curve.

    • Determine the effect of this compound on the production of these cytokines compared to the LPS-stimulated control.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow A Cultivation of Bipolaris sp. TJ403-B1 (Solid-State Fermentation on Rice) B Extraction with 95% EtOH A->B C Partitioning with EtOAc B->C D Crude EtOAc Extract C->D E Silica Gel Column Chromatography D->E F Semi-preparative HPLC E->F G Pure this compound F->G H Structural Elucidation (NMR, HRESIMS) G->H I Biological Assays G->I J HMG-CoA Reductase Inhibitory Assay I->J K Anti-inflammatory Assays (NO, Cytokines) I->K L Antimicrobial Assays I->L

Caption: Workflow for the production and evaluation of this compound.

Putative Biosynthesis Pathway of Ophiobolin Core

Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) FPP->GFPP oblA oblA (Terpene Synthase) GFPP->oblA OphiobolinF Ophiobolin F (5-8-5 Tricyclic Core) oblB_C_D oblB, oblC, oblD, etc. (P450s, Oxidoreductases, etc.) OphiobolinF->oblB_C_D Bipolaricins Bipolaricins (Further Modifications) oblA->OphiobolinF oblB_C_D->Bipolaricins

Caption: Putative biosynthesis of the ophiobolin core in Bipolaris.

Anti-inflammatory Signaling Pathway (NF-κB)

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IKK Gene Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) mRNA mRNA Gene->mRNA Proteins Pro-inflammatory Proteins (iNOS, TNF-α, IL-1β) mRNA->Proteins BipolaricinR This compound BipolaricinR->IKK Inhibition

Caption: this compound's potential inhibition of the NF-κB pathway.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Bipolaricins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Bipolaricins, a family of ophiobolin-type sesterterpenoids produced by the phytopathogenic fungus Bipolaris sp. While a specific compound designated "Bipolaricin R" has not been identified in the current scientific literature, this document will focus on the well-documented biosynthesis of Bipolaricins A-I and the broader family of ophiobolins, offering valuable insights for researchers in natural product synthesis, fungal genetics, and drug discovery.

Introduction to Bipolaricins and Their Biological Significance

Bipolaricins are a series of tetracyclic sesterterpenes characterized by a unique 5-8-5 fused ring system, a hallmark of the ophiobolin family.[1][2] Isolated from phytopathogenic Bipolaris species, these natural products have garnered significant interest due to their diverse and potent biological activities.[2] This guide will delve into the genetic and enzymatic machinery responsible for constructing this complex molecular architecture.

The Bipolaricin Biosynthetic Pathway: A Sesterterpenoid Journey

The biosynthesis of Bipolaricins follows the general pathway for fungal sesterterpenoids, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] The pathway can be broadly divided into the formation of the linear precursor and its subsequent cyclization and modification.

Assembly of the C25 Precursor: Geranylfarnesyl Diphosphate (GFPP)

The initial steps of the pathway involve the sequential condensation of IPP units with DMAPP, catalyzed by a prenyltransferase, to form the C25 linear precursor, geranylfarnesyl diphosphate (GFPP). In fungi, this activity is typically part of a bifunctional enzyme.[3][4]

Cyclization Cascade: Formation of the Ophiobolin Skeleton
Post-Cyclization Modifications: Tailoring the Bipolaricin Scaffold

Following the formation of the core ophiobolin skeleton, a series of post-cyclization modifications, primarily oxidations, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases.[3][5] These modifications are responsible for the structural diversity observed within the Bipolaricin family.

The proposed biosynthetic pathway for a representative ophiobolin is depicted below:

Bipolaricin Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 Sesterterpene Backbone Formation cluster_2 Tailoring Reactions IPP Isopentenyl Pyrophosphate (IPP) GFPP Geranylfarnesyl Diphosphate (GFPP) IPP->GFPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP Ophiobolin_Scaffold Ophiobolin F (Initial Cyclized Product) GFPP->Ophiobolin_Scaffold OblA (Sesterterpene Synthase) Bipolaricins Bipolaricins A-I Ophiobolin_Scaffold->Bipolaricins OblB, etc. (P450 Monooxygenases)

Figure 1: Proposed biosynthetic pathway of Bipolaricins.

Key Enzymes and the Biosynthetic Gene Cluster

The genes encoding the enzymes for Bipolaricin biosynthesis are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).[1][5][7] The core of the ophiobolin BGC (obl) includes genes for the key enzymes.

GeneEnzyme NameFunction
oblAOphiobolin SynthaseA bifunctional enzyme with prenyltransferase and terpene cyclase domains, responsible for the synthesis of GFPP and its cyclization to the ophiobolin skeleton.[5]
oblBCytochrome P450 MonooxygenaseA tailoring enzyme that catalyzes oxidative modifications of the ophiobolin scaffold.[5]
oblCFlavin-dependent oxidoreductaseInvolved in further oxidative modifications of the ophiobolin core.[5]
oblDTransporter proteinPotentially involved in the transport of intermediates or the final products.[5]
Table 1: Key Genes and Enzymes in the Ophiobolin Biosynthetic Gene Cluster.

Experimental Protocols

This section outlines generalized protocols for key experiments in the study of Bipolaricin and ophiobolin biosynthesis.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To identify and characterize the obl gene cluster in a Bipolaris species.

Methodology:

  • Genome Sequencing: Sequence the genome of the Bipolaricin-producing Bipolaris strain using a combination of long-read and short-read sequencing technologies.

  • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH and BLAST to search for putative sesterterpene synthase genes and associated BGCs within the assembled genome.[7]

  • Gene Knockout: Create targeted gene deletions of the putative obl genes using CRISPR-Cas9 or homologous recombination to confirm their involvement in Bipolaricin production.

  • Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the loss of Bipolaricin production in the knockout mutants.[5]

Experimental Workflow for BGC Identification A Bipolaris sp. Genomic DNA B Genome Sequencing A->B C Genome Assembly B->C D Bioinformatic Analysis (antiSMASH, BLAST) C->D E Putative obl Gene Cluster D->E F Gene Knockout (CRISPR-Cas9) E->F G Mutant Strains F->G H Metabolite Extraction G->H I HPLC / LC-MS Analysis H->I J Confirmation of Gene Function I->J

Figure 2: Workflow for biosynthetic gene cluster identification.
Heterologous Expression and Characterization of Terpene Synthases

Objective: To functionally characterize the sesterterpene synthase (OblA).

Methodology:

  • Gene Cloning: Amplify the full-length cDNA of the oblA gene from the Bipolaris sp.

  • Vector Construction: Clone the oblA gene into a suitable expression vector for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[8]

  • Heterologous Expression: Transform the expression construct into the chosen host and induce gene expression.

  • Product Identification: Extract the metabolites from the culture of the recombinant host and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify the cyclized product(s).[8]

  • In Vitro Enzyme Assays: Purify the recombinant OblA protein and perform in vitro assays with GFPP as a substrate to determine its enzymatic activity and kinetic parameters.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics, precursor concentrations, and product yields for the biosynthesis of Bipolaricins are not extensively reported in the literature. However, studies on related ophiobolins have reported yields in the range of milligrams per liter in fungal cultures. For instance, high ophiobolin A production of up to 235 mg/L has been reported in an endophytic Bipolaris sp.[9]

ParameterValueOrganism/SystemReference
Ophiobolin A Titer235 mg/LBipolaris sp. (endophyte)[9]
6-epi-ophiobolin A YieldNot specified (qualitative)Bipolaris setariae[10]
Ophiobolin I YieldNot specified (qualitative)Bipolaris setariae[10]
Table 2: Reported Production Titers of Ophiobolins.

Conclusion and Future Perspectives

The elucidation of the Bipolaricin biosynthetic pathway provides a genetic and enzymatic roadmap for the production of these complex and bioactive molecules. Understanding this pathway opens up several avenues for future research and development. The characterization of the biosynthetic gene cluster allows for the targeted genetic engineering of Bipolaris species or heterologous hosts to improve the yield of specific Bipolaricins. Furthermore, the discovery and characterization of the enzymes involved, particularly the sesterterpene synthase and tailoring enzymes, provide a valuable toolkit for synthetic biologists to create novel, non-natural sesterterpenoids with potentially enhanced or novel biological activities. As our understanding of fungal secondary metabolism deepens, the Bipolaricin pathway serves as an excellent model for exploring the evolution and regulation of complex natural product biosynthesis.

References

An In-depth Technical Guide to Ophiobolin-Type Sesterterpenes from Bipolaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin-type sesterterpenes, a class of C25 terpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton, are a prominent group of secondary metabolites produced by various fungi, particularly those belonging to the genus Bipolaris. These phytopathogenic fungi, known to cause diseases in a range of economically important crops, have become a significant source of novel bioactive compounds. The ophiobolin family, with ophiobolin A as its most well-known member, has garnered considerable attention in the scientific community due to its diverse and potent biological activities. These activities include antimicrobial, cytotoxic, anti-inflammatory, and phytotoxic effects, making them promising candidates for the development of new therapeutic agents and agrochemicals.[1][2]

This technical guide provides a comprehensive overview of ophiobolin-type sesterterpenes isolated from Bipolaris species. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the complex biological pathways they modulate.

Biosynthesis of Ophiobolin-Type Sesterterpenes in Bipolaris

The biosynthesis of ophiobolin-type sesterterpenes in Bipolaris originates from the mevalonate pathway, leading to the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The core of the ophiobolin skeleton is assembled by a sesterterpene synthase, which catalyzes the condensation of five isoprene units. In Bipolaris oryzae, a conserved ophiobolin biosynthetic gene cluster has been identified, containing the core genes designated as oblA, oblB, oblC, and oblD.[3] These genes are responsible for the cyclization and initial modifications of the sesterterpene backbone.

The sesterterpene synthase, encoded by a gene like oblA, typically a bifunctional enzyme with both prenyltransferase and terpene cyclase domains, catalyzes the formation of the characteristic 5-8-5 tricyclic ring system. Subsequent modifications, such as oxidation, hydroxylation, and acetylation, are carried out by other enzymes within the gene cluster, including cytochrome P450 monooxygenases and other tailoring enzymes, leading to the diverse array of ophiobolin derivatives found in nature.[1][4]

Ophiobolin Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 Ophiobolin Core Synthesis cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP Multiple Steps Geranylfarnesyl Pyrophosphate (GFPP) Geranylfarnesyl Pyrophosphate (GFPP) IPP_DMAPP->Geranylfarnesyl Pyrophosphate (GFPP) Sesterterpene Synthase (Prenyltransferase Domain) 5-8-5 Tricyclic Intermediate 5-8-5 Tricyclic Intermediate Geranylfarnesyl Pyrophosphate (GFPP)->5-8-5 Tricyclic Intermediate Sesterterpene Synthase (Terpene Cyclase Domain) oblA Ophiobolins (e.g., Ophiobolin A, K, etc.) Ophiobolins (e.g., Ophiobolin A, K, etc.) 5-8-5 Tricyclic Intermediate->Ophiobolins (e.g., Ophiobolin A, K, etc.) Oxidations, Hydroxylations, etc. (e.g., oblB, oblC, oblD)

A simplified overview of the ophiobolin biosynthesis pathway.

Isolation and Structure Elucidation

The isolation and purification of ophiobolin-type sesterterpenes from Bipolaris cultures typically involve a combination of chromatographic techniques. The fungal culture, either liquid or solid, is first extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to a series of chromatographic separations.

Column Chromatography: Initial fractionation of the crude extract is often performed using silica gel column chromatography. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or dichloromethane-methanol mixture, is used to separate the compounds based on their polarity.[5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed with a gradient elution system, typically consisting of methanol-water or acetonitrile-water mixtures.[10]

The structure of the isolated pure compounds is then elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are employed to establish the planar structure and relative stereochemistry of the molecule.[11][12][13][14][15]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of the molecule.[16][17][18][19]

Biological Activities and Quantitative Data

Ophiobolin-type sesterterpenes from Bipolaris exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. The quantitative data for some of these activities are summarized in the tables below.

Cytotoxic Activity

Many ophiobolin derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several of these compounds are presented in Table 1.

Table 1. Cytotoxic Activity (IC₅₀ in µM) of Ophiobolin-Type Sesterterpenes from Bipolaris

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)Reference
6-epi-Ophiobolin A 4.52.092.71[20]
Bipolarin Derivative 3a 6.62--[21]
Bipolarin Derivative 6a -3.43-[21]
Bipolarin Derivative 8c --< 10[21]
Bipolarin Derivative 8e --< 10[21]
Bipolarin Derivative 8f --< 10[21]
Compound 6(a) 1.320.163.24[22]
Compound 5(a) 8.235.605.59[22]

Note: '-' indicates data not available.

Antimicrobial Activity

Several ophiobolin-type sesterterpenes have shown significant activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, are summarized in Table 2.[23][24][25][26]

Table 2. Antimicrobial Activity (MIC in µg/mL) of Ophiobolin-Type Sesterterpenes from Bipolaris

CompoundStaphylococcus aureusEscherichia coliReference
Bipolaricin Derivative --[27][28][29][30][31]
Bipolarolide L --[3]
Bipolarolide M --[3]
Bipolarolide O --[3]

Note: Specific MIC values for Bipolaricin and Bipolarolide derivatives against S. aureus and E. coli were not explicitly found in the provided search results, though their antimicrobial activity is mentioned. Further targeted searches would be needed to populate this table with specific values.

Signaling Pathways Modulated by Ophiobolins

The diverse biological activities of ophiobolin-type sesterterpenes are attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of some ophiobolins are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Some ophiobolins have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[26][32][33]

NF-kappaB_Inhibition Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK p-IκBα p-IκBα IKK->p-IκBα Phosphorylation NF-κB (active) NF-κB (active) p-IκBα->NF-κB (active) IκBα degradation Nucleus Nucleus NF-κB (active)->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Transcription Ophiobolin Ophiobolin Ophiobolin->IKK

Inhibition of the NF-κB signaling pathway by ophiobolins.
PI3K/Akt and MAPK Signaling Pathways

The cytotoxic effects of certain ophiobolins are linked to their interference with the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical for regulating cell survival, proliferation, and apoptosis. Some ophiobolins have been observed to modulate the phosphorylation status of key proteins in these cascades, such as Akt and p38 MAPK, leading to the induction of apoptosis in cancer cells.[16][24][30][32][34][35][36][37]

Apoptosis_Induction_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Apoptosis Apoptosis Akt->Apoptosis Stress Stimuli Stress Stimuli p38 MAPK p38 MAPK Stress Stimuli->p38 MAPK p38 MAPK->Apoptosis Ophiobolin Ophiobolin Ophiobolin->Akt Inhibition of Phosphorylation Ophiobolin->p38 MAPK Modulation

Modulation of PI3K/Akt and MAPK pathways by ophiobolins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ophiobolin-type sesterterpenes.

Fungal Culture and Extraction
  • Culture: Bipolaris species are typically cultured on solid rice medium or in a liquid potato dextrose broth (PDB) for 2-4 weeks at room temperature.

  • Extraction: The fermented solid medium or the mycelium and broth from liquid culture are extracted exhaustively with ethyl acetate at room temperature. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification Workflow

Isolation_Workflow Bipolaris_Culture Fungal Culture Crude_Extract Crude Extract Bipolaris_Culture->Crude_Extract Ethyl Acetate Extraction Fractions Fractions Crude_Extract->Fractions Silica Gel Column (Hexane-EtOAc gradient) Pure_Compounds Pure Ophiobolins Fractions->Pure_Compounds RP-HPLC (MeOH-H2O gradient) Structure_Elucidation Structure Elucidation Pure_Compounds->Structure_Elucidation NMR, MS, X-ray

A typical workflow for the isolation of ophiobolins.

Detailed HPLC Gradient Example for Purification of Bipolarolides:

  • Column: Semipreparative reversed-phase column.

  • Solvents: A = 0.1% formic acid in water; B = 0.1% formic acid in acetonitrile.

  • Flow Rate: 6 mL/min.

  • Gradient:

    • 0–2 min: 15% B

    • 2–20 min: 15–100% B

    • 20–24 min: 100% B

    • 24.1–26 min: 15% B[10]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[2][38][39]

  • Treatment: Treat the cells with various concentrations of the purified ophiobolin compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the ophiobolin compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere overnight.[21][23][40][41][42]

  • Treatment: Pre-treat the cells with various concentrations of the ophiobolin compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

Conclusion

Ophiobolin-type sesterterpenes from the fungal genus Bipolaris represent a rich and diverse source of bioactive natural products with significant potential for development into new therapeutic agents and agrochemicals. Their potent cytotoxic, antimicrobial, and anti-inflammatory activities, coupled with their unique chemical structures, make them attractive lead compounds for drug discovery programs. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, from their biosynthesis and isolation to their biological activities and underlying mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further research and development in this promising area of natural product chemistry and pharmacology. Continued exploration of the chemical diversity within the Bipolaris genus is likely to yield novel ophiobolin derivatives with enhanced and more selective biological activities.

References

Bipolaricin R: An In-depth Technical Guide on Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolaricin R is a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis. As a member of the ophiobolin class of molecules, this compound is of significant interest to the scientific community for its potential therapeutic applications. Although direct and comprehensive studies on the mechanism of action of this compound are limited, research on closely related ophiobolin-type sesterterpenes provides a strong foundation for several well-supported hypotheses. This technical guide synthesizes the available data to present the current understanding and hypothesized mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Hypothesized Mechanisms of Action

Based on the biological activities of this compound and its structural analogs, its mechanisms of action are likely multifaceted, targeting fundamental cellular processes.

Anticancer Activity: Induction of Apoptosis in A549 Cells

One of the most promising therapeutic avenues for this compound is its potential as an anticancer agent. Preliminary studies have shown that this compound exhibits antiproliferative and apoptosis-inducing effects against the A549 human lung adenocarcinoma cell line.[1] The hypothesized mechanism centers on the induction of programmed cell death (apoptosis), likely through the intrinsic or mitochondrial pathway.

Hypothesis: this compound induces apoptosis in cancer cells by disrupting mitochondrial function, leading to the activation of the caspase cascade.

  • Mitochondrial Membrane Depolarization: this compound may directly or indirectly target the mitochondrial membrane, causing a loss of membrane potential. This is a critical early event in the intrinsic apoptotic pathway.

  • Release of Pro-apoptotic Factors: The disruption of the mitochondrial membrane would lead to the release of pro-apoptotic proteins such as cytochrome c from the intermembrane space into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.

G Bipolaricin_R This compound Mitochondrion Mitochondrion Bipolaricin_R->Mitochondrion Targets MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis.[1] The proposed mechanism for its antibacterial action is the disruption of bacterial cell membrane integrity.

Hypothesis: this compound compromises the bacterial cell membrane, leading to leakage of intracellular components and cell death.

  • Membrane Interaction: The lipophilic nature of the sesterterpenoid structure likely facilitates its interaction with and insertion into the bacterial cell membrane's lipid bilayer.

  • Increased Permeability: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm, disrupting cellular homeostasis.

  • Cell Death: The loss of membrane integrity and vital cellular components ultimately leads to bacterial cell death.

G Bipolaricin_R This compound Bacterial_Membrane Bacterial Cell Membrane Bipolaricin_R->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Hypothesized antimicrobial mechanism of action of this compound.

Anti-inflammatory and Other Potential Activities

While direct evidence for this compound is pending, studies on a closely related compound, Bipolaricin B, suggest potential anti-inflammatory and metabolic regulatory functions.

Hypothesis 3a: Anti-inflammatory Effects via NF-κB Inhibition. A related ophiobolin, Bipolaricin B, has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, RANTES, MIP-1β, and TNF-α. This inhibition is mediated through the suppression of the NF-κB pathway and heme oxygenase-1 (HO-1) induction. It is plausible that this compound shares this anti-inflammatory mechanism.

Hypothesis 3b: HMG-CoA Reductase Inhibition. Bipolaricin B also exhibits inhibitory activity against HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This suggests that this compound could have potential applications in the management of hyperlipidemia.

G

Caption: Hypothesized anti-inflammatory and metabolic pathways for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that the data for anti-inflammatory and HMG-CoA reductase inhibition pertains to Bipolaricin B, a structural analog of this compound.

CompoundActivityAssayTargetIC50 ValueReference
This compoundAntimicrobialMICBacillus cereusNot specified[1]
This compoundAntimicrobialMICStaphylococcus aureusNot specified[1]
This compoundAntimicrobialMICStaphylococcus epidermidisNot specified[1]
This compoundAntiproliferativeNot specifiedA549 cellsNot specified[1]
Bipolaricin BHMG-CoA Reductase InhibitionEnzymatic AssayHMG-CoA Reductase8.4 ± 0.4 μM
Bipolaricin BAnti-inflammatoryNitric Oxide ProductionLPS-induced macrophages5.1 ± 0.3 to 20 ± 1 μM

Experimental Protocols

Detailed experimental protocols specifically for this compound are not yet widely published. However, based on the methodologies used for related compounds, the following protocols would be appropriate for investigating the hypothesized mechanisms of action.

Antiproliferative and Apoptosis Assays
  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Annexin V-FITC/PI Staining for Apoptosis:

    • Treat A549 cells with this compound for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis.

  • Broth Microdilution Method:

    • Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The current body of evidence suggests that this compound is a promising natural product with the potential for development as an anticancer, antimicrobial, and anti-inflammatory agent. The primary hypothesized mechanisms of action include the induction of apoptosis in cancer cells via the mitochondrial pathway and the disruption of bacterial cell membranes. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Future studies should focus on:

  • Comprehensive in vitro and in vivo studies to confirm the hypothesized mechanisms of action.

  • Identification of the specific molecular targets of this compound using techniques such as proteomics and transcriptomics.

  • Structure-activity relationship (SAR) studies to optimize the therapeutic potential and reduce potential toxicity.

  • Preclinical development and evaluation in relevant animal models.

This technical guide provides a framework for the current understanding of this compound's mechanism of action hypotheses. As research in this area progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for novel drug development strategies.

References

In Silico Modeling of Bipolaricin R Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipolaricin R, a natural product isolated from the fungus Bipolaris maydis, has demonstrated notable antimicrobial, antiproliferative, and apoptosis-inducing activities against the A549 lung cancer cell line.[1] Despite its therapeutic potential, the specific molecular targets and mechanisms of action of this compound remain largely uncharacterized. This technical guide outlines a comprehensive strategy for the in silico identification and characterization of this compound's biological targets, leveraging data from related compounds to inform a rational, hypothesis-driven approach. The guide provides a detailed workflow for computational modeling, from target identification to molecular dynamics simulations, and includes protocols for the experimental validation of in silico findings.

Introduction: The Therapeutic Potential of this compound and Related Compounds

Natural products from the Bipolaris genus represent a rich source of bioactive secondary metabolites with diverse therapeutic applications. While this compound is known to induce apoptosis and inhibit the proliferation of cancer cells, several of its congeners have been shown to interact with specific and important biological targets.[1] Understanding these interactions provides a foundation for hypothesizing the potential targets of this compound.

Compounds structurally or functionally related to this compound have been reported to exhibit a range of biological activities, including enzyme inhibition and modulation of key signaling pathways. For instance, Bipolarisenol, a radicinol derivative, has been shown to inhibit acetylcholinesterase (AChE) and urease.[2][3] Other related molecules, such as Hamigerone and Radicinol, exert their antiproliferative effects by modulating the expression of proteins involved in apoptosis, including p53, BCL-2, and caspase-3.[4] Furthermore, Ophiobolin A has been found to inhibit multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB.[5] Certain Bipolaricins have also demonstrated inhibitory activity against HMG-CoA reductase and the NF-κB pathway.[6]

Given the absence of direct in silico studies on this compound, this guide proposes a systematic approach to elucidate its molecular targets, drawing upon the established activities of its chemical relatives.

Hypothesized Molecular Targets for this compound

Based on the known biological activities of this compound and the characterized targets of related compounds from the Bipolaris genus, the following proteins and pathways are proposed as high-priority targets for in silico investigation:

  • Enzymes:

    • Acetylcholinesterase (AChE): A key enzyme in the nervous system, its inhibition is a therapeutic strategy for Alzheimer's disease.

    • HMG-CoA Reductase: The rate-limiting enzyme in the cholesterol biosynthesis pathway, a target for statin drugs.

  • Oncogenic Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival, frequently dysregulated in cancer.

    • Ras/Raf/MEK/ERK (MAPK) Pathway: A critical pathway that transduces signals from cell surface receptors to the nucleus, controlling cell proliferation and differentiation.

  • Apoptosis-Regulating Proteins:

    • Bcl-2 Family Proteins: Key regulators of the intrinsic apoptosis pathway, including both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2]

    • Caspase-3: An executioner caspase that plays a central role in the apoptotic cascade.

  • Inflammatory Signaling Pathways:

    • NF-κB Pathway: A key regulator of inflammatory responses, cell survival, and proliferation.

Quantitative Data of Bioactive Compounds from Bipolaris Species

The following tables summarize the reported inhibitory concentrations (IC50) of compounds isolated from Bipolaris species, providing a quantitative basis for the proposed target-based approach.

Table 1: Enzyme Inhibitory Activity of Bipolarisenol

Enzyme IC50 (µg/mL)
Acetylcholinesterase (AChE) 67.23 ± 5.12
Urease 81.62 ± 4.61

Data from References[2][3]

Table 2: Antiproliferative Activity of Hamigerone and Radicinol

Compound Cell Line IC50 (µM)
Hamigerone Panc-1 (Pancreatic) 1.9
PC-3 (Prostate) 2.1
HCT-116 (Colon) 4.3
MCF-7 (Breast) 3.2
Radicinol Panc-1 (Pancreatic) 10.50
PC-3 (Prostate) 25.0
HCT-116 (Colon) 15.2
MCF-7 (Breast) 18.5

Data from Reference[4]

Table 3: Biological Activities of Ophiobolin A and other Bipolaricins

Compound Target/Activity IC50 (µM)
Ophiobolin A Cancer Cell Proliferation 0.4 - 4.3
S6 Phosphorylation 1.9 ± 0.2
ERK Phosphorylation 0.28 ± 0.02
RB Phosphorylation 1.42 ± 0.1
Bipolaricin Derivative 10 HMG-CoA Reductase 8.4 ± 0.4
Bipolaricin Derivatives 2, 3, 10-12 Nitric Oxide Production 5.1 ± 0.3 - 20 ± 1

Data from References[5][6]

In Silico Modeling Workflow

A structured in silico workflow is proposed to systematically investigate the interaction of this compound with its hypothesized targets. This workflow integrates several computational techniques to build a comprehensive understanding of the potential binding modes and affinities.[7]

In_Silico_Workflow cluster_prep Preparation cluster_screening Screening & Simulation cluster_analysis Analysis & Validation Target_Prep Target Preparation (PDB/Homology Modeling) Docking Molecular Docking (Pose & Affinity Prediction) Target_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (Complex Stability Assessment) Docking->MD_Sim Top Poses Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Binding_Energy Stable Trajectories Analysis Interaction Analysis (Key Residue Identification) Binding_Energy->Analysis Validation Experimental Validation Analysis->Validation Prioritized Targets

Caption: Proposed in silico workflow for target identification.

Detailed Methodologies for In Silico Modeling

4.1.1. Target and Ligand Preparation

  • Target Protein Preparation:

    • Obtain the 3D structures of the hypothesized target proteins from the Protein Data Bank (PDB).

    • If a crystal structure is unavailable, generate a homology model using servers like SWISS-MODEL, based on a suitable template with high sequence identity.

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[8]

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation using software like Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

4.1.2. Molecular Docking

  • Grid Generation: Define a grid box encompassing the active site of the target protein.[8]

  • Docking Simulation: Use software such as AutoDock Vina to perform the docking calculations. The program will explore various conformations and orientations of this compound within the defined active site.[9]

  • Pose Selection: Analyze the docking results based on the predicted binding affinity (scoring function) and the clustering of poses. Select the top-ranked poses for further analysis.

4.1.3. Molecular Dynamics (MD) Simulation

  • System Setup: Place the protein-ligand complex from the best docking pose into a periodic box of water molecules and add counter-ions to neutralize the system.[3][10]

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.

    • Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.[11]

  • Trajectory Analysis: Analyze the MD trajectory for root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions.

Key Signaling Pathways for Investigation

The following signaling pathways are proposed for investigation based on the activities of this compound's congeners.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Ras_Raf_MEK_ERK_Pathway GF Growth Factor RTK RTK GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB (degraded) IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival)

Caption: The canonical NF-κB signaling pathway.

Experimental Protocols for Validation

The following experimental protocols are essential for validating the in silico predictions and elucidating the biological effects of this compound.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome Enzyme_Assay Enzyme Inhibition Assay (e.g., AChE) Mechanism Mechanism of Action Elucidation Enzyme_Assay->Mechanism MTT_Assay Cell Proliferation Assay (MTT) Western_Blot Western Blot Analysis (Protein Phosphorylation, Apoptosis Markers) MTT_Assay->Western_Blot Confirm Cytotoxicity Western_Blot->Mechanism Identify Pathway Modulation

Caption: Workflow for experimental validation of in silico findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[12][13]

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • AChE solution (1 U/mL in buffer).

    • 10 mM DTNB in buffer.

    • 14 mM Acetylthiocholine Iodide (ATCI) in buffer.

    • This compound stock solution (in DMSO or ethanol).

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the this compound solution (at various concentrations), and 10 µL of the AChE solution.

    • Include control wells (without inhibitor) and blank wells (without enzyme).

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB to each well.

    • Initiate the reaction by adding 10 µL of ATCI to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at regular intervals for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][14]

  • Cell Plating:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle-treated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation and Apoptosis Markers

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.[1]

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) or apoptosis markers (Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

The multifaceted bioactivities of compounds from the Bipolaris genus, including this compound, highlight their potential as leads for novel therapeutic agents. The lack of defined molecular targets for this compound presents a significant opportunity for drug discovery research. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for identifying and validating these targets. By systematically exploring the interactions of this compound with key enzymes and proteins in oncogenic, apoptotic, and inflammatory pathways, this approach will not only elucidate its mechanism of action but also accelerate its potential development into a clinically valuable compound. The successful application of these methodologies will pave the way for further lead optimization and preclinical studies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bipolaricin R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolaricin R is a member of the ophiobolin-type sesterterpenoid class of natural products. These compounds are produced by various fungi, most notably species of the genus Bipolaris. Ophiobolin-type sesterterpenoids have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document provides a detailed protocol for the extraction and purification of this compound and related compounds from fungal cultures, specifically Bipolaris sp. TJ403-B1. The methodologies outlined are compiled from established research and are intended to provide a reproducible workflow for obtaining pure this compound for further study and drug development applications.

Materials and Methods

Fungal Strain and Culture Conditions

The primary source for this compound production is the endophytic fungus Bipolaris sp. TJ403-B1. For optimal secondary metabolite production, the fungus is typically cultured on a solid rice medium.

Table 1: Fungal Culture Medium Composition

ComponentQuantity
Rice100 g per 1 L flask
Distilled Water120 mL per 1 L flask

The flasks containing the rice and water are autoclaved to ensure sterility before inoculation with the fungal strain. The inoculated flasks are then incubated under static conditions at room temperature for a period of 30 days to allow for sufficient fungal growth and production of this compound.

Extraction of Crude Metabolites

Following the incubation period, the fermented rice substrate is harvested and subjected to solvent extraction to isolate the crude secondary metabolites. Ethyl acetate is the solvent of choice for this procedure due to its effectiveness in extracting compounds of medium polarity like this compound.

Table 2: Crude Extraction Parameters

ParameterSpecification
Extraction SolventEthyl Acetate
Solvent to Substrate Ratio3:1 (v/w)
Extraction Time24 hours
Number of Extractions3

The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Protocols

Protocol 1: Fungal Cultivation and Crude Extraction
  • Medium Preparation: Add 100 g of rice and 120 mL of distilled water to 1 L Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized rice medium with an agar plug of actively growing Bipolaris sp. TJ403-B1.

  • Incubation: Incubate the inoculated flasks at room temperature for 30 days in a static, dark environment.

  • Extraction: After incubation, add 300 mL of ethyl acetate to each flask and allow to stand for 24 hours.

  • Filtration: Filter the contents of the flask to separate the ethyl acetate extract from the solid rice substrate.

  • Repeat Extraction: Repeat the extraction process (steps 5 and 6) two more times with fresh ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and concentrate using a rotary evaporator at 40°C to obtain the crude extract.

G cluster_cultivation Fungal Cultivation cluster_extraction Crude Extraction Inoculation Inoculation of Bipolaris sp. TJ403-B1 on solid rice medium Incubation Static incubation for 30 days at room temperature Inoculation->Incubation Extraction Repeated extraction of fermented rice with ethyl acetate Incubation->Extraction Concentration Concentration of ethyl acetate extract under vacuum Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract G cluster_purification Purification Crude_Extract Crude this compound Extract Silica_Gel Silica Gel Column Chromatography (Hexane-EtOAc & CH2Cl2-MeOH gradients) Crude_Extract->Silica_Gel Prep_HPLC Preparative HPLC (C18 column, Acetonitrile-Water gradient) Silica_Gel->Prep_HPLC Pure_Bipolaricin_R Pure this compound Prep_HPLC->Pure_Bipolaricin_R G cluster_pathway Potential Signaling Pathway Interactions Bipolaricin_R This compound (Ophiobolin Sesterterpenoid) NF_kB NF-κB Pathway Bipolaricin_R->NF_kB Inhibition Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Activation

Application Note: Quantitative Analysis of Bipolaricin R using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bipolaricin R is a secondary metabolite produced by certain species of the fungus Bipolaris. As interest in the biological activities of fungal metabolites continues to grow, robust and sensitive analytical methods are required for their detection and quantification in various matrices. This application note describes a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for the accurate quantification of this compound in complex samples such as fungal extracts and biological fluids, making it a valuable tool for research and drug development.

Experimental Protocols

1. Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a fungal culture. The protocol may need to be adapted based on the specific sample matrix.

  • Materials:

    • Fungal culture broth

    • Ethyl acetate (HPLC grade)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Methanol (HPLC grade)

    • 0.22 µm syringe filters

  • Procedure:

    • Centrifuge the fungal culture broth to separate the mycelia from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

2. HPLC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters are outlined below. These parameters may be optimized for specific instrumentation.

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation.[1][2]

    • Mobile Phase A: 0.1% formic acid in water.[1][2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][2]

    • Flow Rate: 0.3 mL/min.[1][2]

    • Column Temperature: 40°C.[1][2]

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 35
      2.0 35
      17.0 98
      19.0 98
      19.1 35

      | 21.0 | 35 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for this class of compounds.[1][2]

    • Capillary Voltage: 2.5 kV.[1][2]

    • Source Temperature: 80°C.[1][2]

    • Desolvation Temperature: 450°C.[1][2]

    • Desolvation Gas Flow: 900 L/h.[1][2]

    • Cone Gas Flow: 50 L/h.

    • Collision Gas: Argon.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound[To be determined][To be determined]10030[To be determined]
Internal Standard[To be determined][To be determined]100[To be determined][To be determined]

Note: The precursor and product ions for this compound, along with the optimal collision energy, need to be determined by direct infusion of a standard solution into the mass spectrometer. An appropriate internal standard should be chosen to ensure analytical accuracy.

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) [To be determined]
Limit of Quantification (LOQ) [To be determined]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect [To be determined]

Note: The values presented in this table are representative of a well-validated method and must be experimentally determined for the specific application.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Fungal Culture centrifugation Centrifugation sample->centrifugation extraction Liquid-Liquid Extraction (Ethyl Acetate) centrifugation->extraction drying Drying (Anhydrous Na2SO4) extraction->drying evaporation Evaporation drying->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application sample_prep Sample Preparation linearity Linearity sample_prep->linearity lc_conditions LC Conditions lc_conditions->linearity ms_parameters MS Parameters ms_parameters->linearity sensitivity Sensitivity (LOD/LOQ) linearity->sensitivity precision Precision sensitivity->precision accuracy Accuracy precision->accuracy specificity Specificity accuracy->specificity routine_analysis Routine Analysis specificity->routine_analysis

References

Application Notes and Protocols for Cytotoxicity Testing of Bipolaricin R in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolaricin R is a secondary metabolite isolated from the fungus Bipolaris maydis. As a member of the ophiobolin-type sesterterpenoid class of natural products, this compound is of significant interest for its potential anticancer properties. Preliminary studies have indicated that this compound exhibits antiproliferative activity and can induce apoptosis in cancer cell lines, such as the human lung carcinoma cell line A549. These application notes provide a comprehensive overview of the cytotoxic effects of this compound and detailed protocols for its evaluation in various cancer cell lines.

Data Presentation: Cytotoxicity of this compound and Related Compounds

While specific IC50 values for this compound are still under extensive investigation, the following table summarizes the cytotoxic activities of structurally related ophiobolin-type compounds isolated from Bipolaris species and other fungi. This data provides a strong indication of the expected potency of this compound.

Compound NameCancer Cell LineAssay TypeIC50 (µM)Reference
Drophiobolin AHeLa (Cervical Cancer)Not Specified10[1]
Drophiobolin BHeLa (Cervical Cancer)Not Specified10[1]
Ophiobolin OMCF-7 (Breast Cancer)Not SpecifiedNot Specified[2]
6-epi-Ophiobolin GA549 (Lung Cancer)Not Specified~0.2–2.0[2]
6-epi-Ophiobolin KA549 (Lung Cancer)Not Specified~0.2–2.0[2]
Maydispenoid AMurine SplenocytesAnti-CD3/anti-CD28 mAb stimulated proliferation5.28[3]
Maydispenoid BMurine SplenocytesAnti-CD3/anti-CD28 mAb stimulated proliferation9.38[3]

Experimental Protocols

Detailed methodologies for key cytotoxicity and cell viability assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the treated, spontaneous release, and maximum release samples.

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for Cytotoxicity Testing

experimental_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture (e.g., A549, HeLa, MCF-7) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding bipolaricin_prep Prepare this compound Stock Solution serial_dilutions Prepare Serial Dilutions bipolaricin_prep->serial_dilutions treatment Treat Cells with this compound serial_dilutions->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation assay_choice Select Assay incubation->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity srb SRB Assay assay_choice->srb Cell Mass ldh LDH Assay assay_choice->ldh Membrane Integrity read_plate Measure Absorbance/ Fluorescence mtt->read_plate srb->read_plate ldh->read_plate calculate_viability Calculate % Cell Viability/ Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the activity of related fungal polyketides and known apoptotic pathways in cancer cells, this compound may induce apoptosis through the MAPK and Wnt/β-catenin signaling pathways.

signaling_pathway Proposed Apoptotic Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Cascade bipolaricin This compound jnk JNK Activation bipolaricin->jnk p38 p38 Activation bipolaricin->p38 wnt_inhibition Inhibition of Wnt/β-catenin bipolaricin->wnt_inhibition bax Bax Activation jnk->bax p38->bax beta_catenin_deg β-catenin Degradation wnt_inhibition->beta_catenin_deg bcl2 Bcl-2 Inhibition beta_catenin_deg->bcl2 leads to cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound may induce apoptosis via MAPK and Wnt pathways.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Bipolaricin-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Bipolaricin R" did not yield any specific data on its antimicrobial activity. The following application notes and protocols are based on published data for structurally related compounds isolated from the fungal genus Bipolaris, such as Bipolarins. These protocols can be adapted for the preliminary screening of new compounds like this compound.

Introduction

The fungal genus Bipolaris is a rich source of bioactive secondary metabolites, with several isolated compounds demonstrating significant antimicrobial properties. This document provides detailed protocols for the screening and preliminary characterization of the antimicrobial activity of novel compounds, using Bipolarin compounds as a reference. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Bipolaris-Derived Compounds

The following table summarizes the minimum inhibitory concentration (MIC) values for representative compounds from the Bipolaris genus against various microbial strains. This data serves as a reference for the expected potency of related molecules.

CompoundTest OrganismTypeMIC (µg/mL)Reference
Bipolarin 5Enterococcus faecalisGram-positive bacterium8[1]
Compound 10Acinetobacter baumanniiGram-negative bacterium8[2]
Compound 10Enterococcus faecalisGram-positive bacterium8[2]
Bipolarithizole ARhizoctonia solaniFungus16[3]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[4][5][6][7]

a. Materials:

  • Test compound (e.g., this compound) stock solution (typically 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

b. Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the test compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading the Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal Susceptibility Testing

For filamentous fungi, the protocol may need to be adapted, for instance, by using a conidial suspension as the inoculum. The CLSI M38-A2 document provides detailed guidance for antifungal susceptibility testing of filamentous fungi.[8]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start inoculum Prepare Inoculum (0.5 McFarland) start->inoculum dilution Prepare Serial Dilutions of this compound start->dilution inoculate Inoculate 96-well Plate inoculum->inoculate dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanism of Action: Disruption of Cell Membrane

While the exact mechanism of action for Bipolaricins is not fully elucidated, many antimicrobial peptides and polyketides isolated from fungi act by disrupting the microbial cell membrane. The following diagram illustrates this general mechanism.

Mechanism_of_Action cluster_cell Microbial Cell CellMembrane Outer Leaflet Inner Leaflet Pore Pore Formation CellMembrane:f0->Pore Disrupts Membrane Integrity Cytoplasm Cytoplasm Bipolaricin This compound Bipolaricin->CellMembrane:f0 Binds to Membrane Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Postulated mechanism of antimicrobial action via cell membrane disruption.

References

Application Notes and Protocols for Capsaicin-Induced Apoptosis in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Bipolaricin R" did not yield specific scientific literature regarding its apoptosis-inducing properties. However, the search results provided extensive information on Capsaicin , a natural compound well-documented to induce apoptosis in various cancer cell lines in vitro. Therefore, these application notes and protocols are based on the available data for Capsaicin, assuming it aligns with the user's interest in compounds with such biological activity.

Introduction

Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) is the pungent component of chili peppers and has been investigated for its potential as an anticancer agent.[1][2] It has been shown to inhibit the growth of a variety of cancer cell lines by inducing cell cycle arrest and apoptosis.[1] These application notes provide an overview of the mechanisms of Capsaicin-induced apoptosis, quantitative data on its efficacy, and detailed protocols for its study in a research setting.

Data Presentation: Efficacy of Capsaicin

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.[3] The IC50 values for Capsaicin vary depending on the cancer cell line and the duration of exposure.

Table 1: IC50 Values of Capsaicin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
AsPC-1Pancreatic CancerNot SpecifiedDose-dependent inhibition[4]
BxPC-3Pancreatic CancerNot SpecifiedDose-dependent inhibition[4]
MCF-7Breast Cancer (ER+)24 hours~200[5]
BT-20Breast Cancer24 hours~200[5]
T47DBreast Cancer (ER+)Not SpecifiedGrowth inhibition[1]
BT-474Breast Cancer (ER+)Not SpecifiedGrowth inhibition[1]
SKBR-3Breast Cancer (ER-)Not SpecifiedGrowth inhibition[1]
MDA-MB231Breast Cancer (ER-)Not SpecifiedGrowth inhibition[1]
Caco-2Colorectal Cancer72 hours>2[2]
OE19Oesophageal Cancer72 hours>2[2]
HCT-116Colorectal CancerNot SpecifiedIC50 8.55 µM (for a derivative)[6]
NCI-H460Lung CancerNot SpecifiedIC50 5.41 µM (for a derivative)[6]
SKOV3Ovarian CancerNot SpecifiedIC50 6.4 µM (for a derivative)[6]

Signaling Pathways in Capsaicin-Induced Apoptosis

Capsaicin induces apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) pathway. Key mechanisms include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of various signaling cascades.

Intrinsic (Mitochondrial) Apoptosis Pathway

Capsaicin treatment leads to the generation of ROS, which in turn causes a persistent disruption of the mitochondrial membrane potential.[4] This results in the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol.[4][5] Cytosolic cytochrome c forms an apoptosome with Apaf-1 and procaspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[7] Activated caspase-3 cleaves various cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis.[5] Capsaicin has also been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4]

G Capsaicin Capsaicin ROS ROS Capsaicin->ROS Bax Bax Capsaicin->Bax Bcl2 Bcl2 Capsaicin->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion disrupts membrane potential Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved_PARP PARP->Cleaved_PARP

Caption: Intrinsic pathway of Capsaicin-induced apoptosis.

Role of JNK and p53 Signaling

Capsaicin treatment can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway.[4] JNK activation can contribute to apoptosis, and inhibition of JNK has been shown to protect against Capsaicin-induced cell death.[4] In some cancer cells with wild-type p53, Capsaicin can induce the phosphorylation of p53 at Serine-15, a modification associated with p53 activation and its apoptotic functions.[8] This phosphorylation can be dependent on the generation of ROS.[8]

G Capsaicin Capsaicin ROS ROS Capsaicin->ROS JNK JNK Capsaicin->JNK activates p53 p53 ROS->p53 phosphorylates Apoptosis Apoptosis JNK->Apoptosis p_p53 p-p53 (Ser15) p53->p_p53 p_p53->Apoptosis

Caption: Role of JNK and p53 in Capsaicin-induced apoptosis.

Modulation of EGFR/HER-2 Pathway

In breast cancer cells, Capsaicin has been shown to inhibit the EGFR/HER-2 pathway.[1] This leads to reduced expression of EGFR and HER-2, as well as downstream effectors like activated extracellular-regulated kinase (ERK) and cyclin D1, contributing to cell cycle arrest and apoptosis.[1]

G Capsaicin Capsaicin EGFR_HER2 EGFR/HER-2 Capsaicin->EGFR_HER2 inhibits ERK p-ERK EGFR_HER2->ERK activates Apoptosis Apoptosis EGFR_HER2->Apoptosis CyclinD1 Cyclin D1 ERK->CyclinD1 upregulates CellCycleArrest CellCycleArrest CyclinD1->CellCycleArrest

Caption: Capsaicin's effect on the EGFR/HER-2 pathway.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for studying Capsaicin-induced apoptosis in vitro.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation & Mechanism Cell_Culture 1. Cancer Cell Culture Capsaicin_Treatment 2. Treat with Capsaicin (Dose-response) Cell_Culture->Capsaicin_Treatment MTT_Assay 3. Cell Viability Assay (e.g., MTT) Capsaicin_Treatment->MTT_Assay IC50_Determination 4. Determine IC50 Value MTT_Assay->IC50_Determination Apoptosis_Assay 5. Annexin V/PI Staining IC50_Determination->Apoptosis_Assay MMP_Assay 6. Mitochondrial Potential (e.g., JC-1) IC50_Determination->MMP_Assay Western_Blot 7. Western Blot Analysis (Caspases, Bcl-2 family) IC50_Determination->Western_Blot

Caption: General workflow for in vitro apoptosis studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Capsaicin on cancer cells and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Capsaicin (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Capsaicin Treatment: Prepare serial dilutions of Capsaicin in complete medium. Remove the old medium from the wells and add 100 µL of the Capsaicin dilutions. Include a vehicle control (medium with DMSO, at the same concentration as the highest Capsaicin dose) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Capsaicin (at the IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Capsaicin as determined from the viability assay. After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with Capsaicin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for In Vivo Studies of Novel Bipolar-Like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific in vivo experimental data, established protocols, and defined signaling pathways for a compound explicitly named "Bipolaricin R" are not available in the public domain. The following application notes and protocols are presented as a comprehensive and generalized framework for the in vivo investigation of a novel, hypothetical natural product, herein referred to as "this compound," with suspected therapeutic potential for bipolar disorder. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Natural products are a valuable source for the discovery of new therapeutic agents.[1] The investigation of a novel compound, such as the hypothetical "this compound," with potential applications in neuropsychiatric disorders like bipolar disorder, requires a systematic in vivo approach to determine its efficacy, safety, and mechanism of action. This document outlines a series of experimental protocols and data presentation formats to guide such research.

Preclinical In Vivo Evaluation of "this compound"

A tiered approach is recommended for the in vivo evaluation of a novel compound. This typically begins with preliminary toxicity and pharmacokinetic studies, followed by efficacy testing in relevant animal models.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and to identify potential signs of acute toxicity of "this compound."

Protocol:

  • Animal Model: Healthy, young adult Swiss albino mice of both sexes (n=5 per group).

  • Compound Preparation: "this compound" is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: A single dose of "this compound" is administered via oral gavage or intraperitoneal injection at escalating concentrations (e.g., 10, 50, 100, 500, 1000, 2000 mg/kg body weight). A control group receives the vehicle only.

  • Observation: Animals are observed continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Body weight is recorded daily.

  • Endpoint: Mortality is recorded, and the LD50 is calculated using appropriate statistical methods. At the end of the observation period, surviving animals are euthanized, and gross necropsy is performed.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound."

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

  • Compound Administration: A single dose of "this compound" (e.g., 10 mg/kg) is administered intravenously (IV) and orally (PO).

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Analysis: Plasma concentrations of "this compound" are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated, including clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy Studies in Animal Models of Bipolar Disorder

Several animal models can be used to investigate the potential therapeutic effects of "this compound" on mania- and depression-like behaviors.

Amphetamine-Induced Hyperlocomotion Model (Mania)

Objective: To assess the anti-manic potential of "this compound."

Protocol:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Treatment: Mice are pre-treated with "this compound" (e.g., 10, 25, 50 mg/kg, PO) or a vehicle control for a specified period (e.g., 7 days). A positive control group receives a known anti-manic agent (e.g., lithium or valproate).

  • Induction of Hyperlocomotion: On the test day, 30 minutes after the final drug administration, mice are injected with d-amphetamine (e.g., 2 mg/kg, IP).

  • Behavioral Assessment: Immediately after amphetamine injection, locomotor activity is recorded for 60-120 minutes using an automated activity monitoring system.

  • Data Analysis: Total distance traveled, and other locomotor parameters are compared between treatment groups.

Forced Swim Test (Depression)

Objective: To evaluate the antidepressant-like effects of "this compound."

Protocol:

  • Animal Model: Male BALB/c mice (n=10-12 per group).

  • Treatment: Mice are administered "this compound" (e.g., 10, 25, 50 mg/kg, PO), vehicle, or a positive control (e.g., imipramine) for a specified duration (e.g., 14 days).

  • Test Procedure: On the final day of treatment, mice are placed individually in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the last 4 minutes of a 6-minute test session.

  • Data Analysis: The immobility time is compared across the different treatment groups.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and well-structured tables.

Table 1: Acute Toxicity of "this compound" in Mice

Dose (mg/kg)Number of AnimalsMortality (%)Clinical Signs of Toxicity
Vehicle Control50None observed
1050None observed
5050None observed
10050Mild sedation
500520Sedation, piloerection
1000560Severe sedation, ataxia
20005100Lethargy, respiratory distress

Table 2: Pharmacokinetic Parameters of "this compound" in Rats (10 mg/kg)

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL) 1250 ± 150450 ± 80
Tmax (h) 0.251.0
AUC (ng*h/mL) 3200 ± 4001800 ± 300
t1/2 (h) 4.5 ± 0.85.2 ± 1.1
Bioavailability (%) -56

Table 3: Effect of "this compound" on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)
Vehicle + Saline-1500 ± 250
Vehicle + Amphetamine28500 ± 1200
"this compound" + Amphetamine107200 ± 1100
"this compound" + Amphetamine255100 ± 950
"this compound" + Amphetamine503200 ± 700
Lithium + Amphetamine1003500 ± 800
p < 0.05, **p < 0.01 vs. Vehicle + Amphetamine group

Potential Signaling Pathways and Experimental Workflows

Given the hypothetical application in bipolar disorder, several signaling pathways are of interest. Mood stabilizers are known to modulate various intracellular signaling cascades.[2][3]

Hypothetical Mechanism of Action Workflow

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of "this compound."

cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo Analysis cluster_interpretation Data Interpretation Animal Model Animal Model Behavioral Assays Behavioral Assays Animal Model->Behavioral Assays Tissue Collection Tissue Collection Behavioral Assays->Tissue Collection Western Blot Western Blot Tissue Collection->Western Blot Protein Expression qPCR qPCR Tissue Collection->qPCR Gene Expression Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Protein Localization Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis qPCR->Pathway Analysis Immunohistochemistry->Pathway Analysis Target Identification Target Identification Pathway Analysis->Target Identification MOA Hypothesis MOA Hypothesis Target Identification->MOA Hypothesis Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX Cyclooxygenase Arachidonic Acid->COX LOX Lipoxygenase Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Bipolaricin_R This compound Bipolaricin_R->PLA2 inhibits? Bipolaricin_R->COX inhibits? Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B inhibits Beta-Catenin β-catenin GSK3B->Beta-Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta-Catenin->TCF_LEF activates Gene Transcription Gene Transcription TCF_LEF->Gene Transcription Bipolaricin_R This compound Bipolaricin_R->GSK3B inhibits?

References

Application Note: Quantification of Bipolaricin R using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bipolaricin R belongs to the family of ophiobolin-type sesterterpenes, a class of natural products known for their diverse and potent biological activities.[1][2] These compounds, isolated from various fungal species of the Bipolaris genus, have garnered significant interest in the scientific community due to their potential as phytotoxins, antimicrobial agents, and cytotoxic compounds.[2][3][4] Specifically, related compounds have demonstrated anti-inflammatory properties through the inhibition of the NF-κB pathway.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and for establishing structure-activity relationships to support drug discovery and development efforts.

This application note provides a detailed protocol for the quantification of this compound in various matrices using a robust and sensitive UHPLC-MS/MS method. The methodology is based on established analytical techniques for similar sesterterpenoids and offers high selectivity and low detection limits.[5][6][7][8]

Quantitative Data Summary

The following table summarizes the expected analytical performance of the described UHPLC-MS/MS method for the quantification of this compound. These values are based on typical performance characteristics observed for the analysis of similar analytes using this technique.[5][9]

ParameterExpected Performance
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limits of Detection & Quantification
Limit of Detection (LOD)< 0.5 ng/mL
Limit of Quantification (LOQ)< 1.0 ng/mL
Precision
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy
Recovery90 - 110%

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a suitable solvent (e.g., 50% methanol in water) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate stock solution to assess the accuracy and precision of the method.

Sample Preparation

The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma, cell lysate). Optimization may be required for specific sample types.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

UHPLC-MS/MS Method

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[5][9]

UHPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation UHPLC UHPLC Separation Standard->UHPLC Sample Sample Extraction Sample->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound quantification.

NF-κB Signaling Pathway

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->NFkB BipolaricinR This compound BipolaricinR->IKK Inhibits DNA DNA NFkB_n->DNA Gene Inflammatory Gene Expression DNA->Gene

References

Application Notes and Protocols for High-Throughput Screening Using Bipolaricin R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolaricin R belongs to the family of ophiobolin-type sesterterpenoids, a class of natural products known for a wide range of biological activities. These compounds have demonstrated potential as modulators of key cellular pathways, making them attractive candidates for drug discovery and development. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential therapeutic effects. The primary focuses of these protocols are on its activities as an inhibitor of HMG-CoA reductase and its anti-inflammatory properties through the inhibition of nitric oxide (NO) production and modulation of the NF-κB signaling pathway.

While specific data for "this compound" is not extensively available in public literature, the protocols provided are based on established assays for related compounds within the Bipolaricin family. Researchers are encouraged to adapt these protocols for their specific needs and for the characterization of novel analogs.

Data Presentation

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data can serve as a benchmark for HTS campaigns involving this compound and its analogs.

CompoundBiological ActivityAssay TypeIC50 Value
Bipolaricin (unspecified)HMG-CoA Reductase InhibitionEnzymatic Assay8.4 ± 0.4 µM
Bipolaricin Analog 1Inhibition of Nitric Oxide ProductionCell-based (LPS-stimulated macrophages)5.1 ± 0.3 µM
Bipolaricin Analog 2Inhibition of Nitric Oxide ProductionCell-based (LPS-stimulated macrophages)20 ± 1 µM

Signaling Pathway

The anti-inflammatory effects of this compound and related compounds are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway. Below is a diagram illustrating the canonical NF-κB signaling cascade, a primary target for anti-inflammatory drug discovery.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TNFR->IKK_complex activates TLR4->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates Ub Ubiquitination IkappaB->Ub targeted for NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates to Proteasome Proteasome Ub->Proteasome degradation by DNA DNA NFkappaB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) DNA->Genes initiates

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a typical high-throughput screening workflow for identifying and validating inhibitors from a compound library, such as one containing this compound.

HTS_Workflow Compound_Library Compound Library (incl. This compound) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen False Positives (Re-screen) Dose_Response Dose-Response & IC50 (Confirmatory Assay) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell Viability, Specificity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Biochemical)

This protocol describes a biochemical assay to screen for inhibitors of HMG-CoA reductase by monitoring the consumption of NADPH.

Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that requires NADPH as a cofactor. The rate of NADPH oxidation to NADP+ is measured by the decrease in absorbance at 340 nm.

Materials:

  • 384-well, UV-transparent microplates

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate (pH 7.4), 100 mM KCl, 1 mM EDTA, 2 mM DTT.

  • This compound and control inhibitors (e.g., pravastatin) dissolved in DMSO.

  • Multimode microplate reader with absorbance detection at 340 nm.

Protocol:

  • Compound Plating: Dispense 1 µL of this compound (or other test compounds) and controls into the wells of a 384-well plate. For the final assay concentration of 10 µM, the stock solution should be 1 mM in DMSO.

  • Enzyme Addition: Add 24 µL of HMG-CoA reductase (final concentration 50-100 ng/well) in assay buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of a substrate mix containing HMG-CoA (final concentration 200 µM) and NADPH (final concentration 200 µM) in assay buffer to initiate the reaction. The final assay volume is 50 µL.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound relative to the DMSO control. For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inhibition of Nitric Oxide Production in Macrophages (Cell-Based)

This protocol outlines a cell-based assay to screen for compounds that inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is used to measure nitrite (NO2-), a stable and quantifiable breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound, which can be measured by absorbance at 540 nm.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and control inhibitors (e.g., L-NAME) dissolved in DMSO.

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.

  • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well cell culture plates

  • Microplate reader with absorbance detection at 540 nm.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or control compounds (in 1 µL of DMSO solution) for 1 hour. The final DMSO concentration should not exceed 0.5%.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include wells with cells and media alone (negative control) and cells with LPS and DMSO (vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition of NO production is not due to cell death.

Conclusion

The protocols and data presented in these application notes provide a framework for the high-throughput screening of this compound and its analogs. By utilizing the described biochemical and cell-based assays, researchers can efficiently assess the inhibitory potential of these compounds against HMG-CoA reductase and inflammatory pathways. The provided workflows and diagrams offer a clear guide for planning and executing HTS campaigns, from primary screening to lead optimization. It is anticipated that these resources will facilitate the discovery of novel therapeutic agents based on the Bipolaricin scaffold.

Troubleshooting & Optimization

Bipolaricin R stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bipolaricin R. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept at -20°C and is stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is stable for up to one year.[1]

Q2: What is this compound and what are its known biological activities?

A2: this compound is a sesterterpenoid natural product isolated from the fungus Bipolaris maydis. It has demonstrated notable antimicrobial activity against Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis. Additionally, it has shown excellent antiproliferative effects and the ability to induce apoptosis in the A549 cell line.

Q3: In which solvents is this compound soluble?

Q4: What are the general stability concerns for sesterterpenoids like this compound?

A4: Terpenoids, as a class of compounds, can be susceptible to degradation under certain environmental conditions. Factors that can affect their stability include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to UV light can lead to degradation of some terpenes.

  • pH: The stability of many natural products is pH-dependent. Both acidic and alkaline conditions can potentially cause hydrolysis or other degradation reactions.[2][3][4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

Troubleshooting Guide: this compound Stability Issues

This guide provides a structured approach to identifying and resolving common stability problems encountered during the handling and use of this compound solutions.

Problem 1: Loss of biological activity or inconsistent experimental results.

This could be an indication of this compound degradation in your experimental solution.

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Activity B Verify Stock Solution Integrity A->B C Assess Solution Preparation and Handling B->C Stock OK G Prepare Fresh Stock Solution B->G Stock Suspect D Evaluate Experimental Conditions C->D Handling OK H Modify Solution Preparation C->H Handling Issue E Perform Forced Degradation Study (See Protocol Below) D->E Conditions Suspect F Quantify this compound (See Protocol Below) D->F Conditions OK J Identify Degradants/ Determine Degradation Rate E->J I Adjust Experimental Parameters F->I

Figure 1. Troubleshooting workflow for this compound stability.

Step-by-Step Guidance:

  • Verify Stock Solution Integrity:

    • Question: Was the stock solution stored correctly at -80°C?

    • Action: If there is any doubt about the storage conditions or age of the stock solution, prepare a fresh stock from powder.

  • Assess Solution Preparation and Handling:

    • Question: What solvent was used? Was the solution protected from light? Was it subjected to multiple freeze-thaw cycles?

    • Action: Prepare fresh dilutions from the stock solution for each experiment to minimize freeze-thaw cycles. If possible, use amber vials or cover tubes with foil to protect from light.

  • Evaluate Experimental Conditions:

    • Question: What is the pH of your experimental medium? Is the experiment conducted at elevated temperatures?

    • Action: If the pH is highly acidic or basic, consider if it can be adjusted while maintaining experimental validity. For temperature-sensitive assays, minimize the time the compound is exposed to higher temperatures.

  • Perform Forced Degradation Study:

    • Action: To understand the stability limits of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions like acid, base, heat, light, and oxidation to identify potential degradation products and pathways. (See Experimental Protocol 1 ).

  • Quantify this compound:

    • Action: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound in your stock and experimental solutions. This will confirm if degradation has occurred. (See Experimental Protocol 2 ).

Experimental Protocols

Experimental Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants.[5][6][7]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm or 365 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating analytical method, such as HPLC-UV, to observe the degradation of this compound and the formation of any degradation products.

Forced Degradation Workflow:

A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) A->B C Collect Samples at Different Time Points B->C D Neutralize (if necessary) C->D E Analyze by HPLC-UV D->E F Assess Degradation and Identify Degradants E->F

Figure 2. Workflow for a forced degradation study.

Experimental Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound. Method optimization will be required based on the specific HPLC system and column used.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column is a common choice for terpenoids.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The specific gradient will need to be optimized.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. This should be determined by running a UV scan of a pure standard.

  • Standard Curve: Prepare a series of dilutions of a this compound standard of known concentration to generate a standard curve.

  • Sample Analysis: Inject the prepared standards and samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the stability of this compound under various conditions. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Stability of this compound under Forced Degradation Conditions (Template)

Stress ConditionTime (hours)% this compound Remaining
0.1 M HCl2
8
24
0.1 M NaOH2
8
24
3% H₂O₂2
8
24
60°C2
8
24
UV Light (254 nm)2
8
24

Potential Signaling Pathways

While the direct molecular targets of this compound are not yet fully elucidated, its antiproliferative and apoptosis-inducing effects suggest potential interactions with signaling pathways that regulate cell growth, survival, and death. Furthermore, some compounds with structural similarities to this compound have been investigated in the context of neurological disorders. For instance, drugs used to treat bipolar disorder are known to modulate the Hippo signaling pathway.[8] The arachidonic acid cascade is another pathway implicated in the mechanism of action of mood stabilizers.[9][10][11]

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and protocols in your own laboratory setting.

References

Optimizing Bipolaricin R Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Bipolaricin R for cell culture experiments. This compound, a compound isolated from the fungus Bipolaris maydis, has demonstrated notable antiproliferative and apoptosis-inducing effects, particularly in the A549 human lung adenocarcinoma cell line.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects?

A1: this compound is a secondary metabolite produced by the fungus Bipolaris maydis.[1] It has been shown to possess significant antibacterial properties and exhibits excellent antiproliferative effects by inducing apoptosis in A549 cancer cells.[1][2]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: While the exact IC50 value for this compound in A549 cells is not yet published, studies on other secondary metabolites from Bipolaris maydis, such as maydispenoids A and B, have shown IC50 values in the low micromolar range (5.28 µM and 9.38 µM) in murine splenocytes. Based on this, a good starting point for a dose-response experiment with this compound would be a concentration range spanning from nanomolar to low micromolar (e.g., 10 nM to 25 µM).

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically supplied as a powder.[1] To prepare a stock solution, dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). This stock solution can then be stored at -20°C or -80°C for long-term use.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal dosage of this compound for my specific cell line?

A4: The optimal dosage, often represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A dose-response experiment using a cell viability assay such as the MTT, XTT, or CellTiter-Glo® assay is the standard method. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells relative to an untreated control.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • This compound

  • Target cell line (e.g., A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
No significant cell death even at high concentrations The compound may not be cytotoxic to the specific cell line, or the incubation time is too short.Verify the activity of the compound on a known sensitive cell line if possible. Extend the incubation period (e.g., 72 hours). Ensure proper storage and handling of the this compound stock solution to prevent degradation.
Significant cell death in the vehicle control (DMSO) The final DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5% and ideally at or below 0.1%.
Precipitation of this compound in the culture medium The compound has low solubility in aqueous solutions.Prepare the final dilutions just before use. If precipitation is observed, consider using a lower concentration range or a different solvent system if compatible with your cells.
Contamination in the cell culture Poor aseptic technique, contaminated reagents or equipment.Always work in a sterile environment (e.g., a biosafety cabinet). Use sterile, filtered reagents and regularly clean and decontaminate all equipment.[3][4][5]
Poor or slow cell growth Suboptimal culture conditions, low-quality reagents, or issues with the cell stock.Ensure the incubator has the correct temperature and CO2 levels. Use high-quality, pre-tested media and supplements. Start with a fresh, healthy stock of cells with a low passage number.[6]

Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental process and potential cellular mechanisms, the following diagrams have been generated.

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Results Start Poor/Inconsistent Results Check_Viability High Variability? Start->Check_Viability Check_Toxicity No Cytotoxicity? Check_Viability->Check_Toxicity No Sol_Pipetting Review Pipetting Technique & Seeding Density Check_Viability->Sol_Pipetting Yes Check_Control Control Cell Death? Check_Toxicity->Check_Control No Sol_Time Increase Incubation Time / Check Compound Integrity Check_Toxicity->Sol_Time Yes Sol_DMSO Lower Final DMSO Concentration Check_Control->Sol_DMSO Yes End Improved Results Check_Control->End No Sol_Pipetting->End Sol_Time->End Sol_DMSO->End

Caption: A logical approach to troubleshooting common experimental issues.

apoptosis_pathway Hypothesized Apoptosis Induction by this compound BipolaricinR This compound Cell A549 Cell BipolaricinR->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified model of a potential apoptosis pathway.

References

Technical Support Center: Bipolaricin R Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the fungal fermentation of Bipolaricin R, a promising ophiobolin-type sesterterpene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from fungal fermentation often low?

A1: this compound is a tetracyclic sesterterpene belonging to the ophiobolin family of natural products, which are known for their diverse biological activities.[1] It is produced by certain species of the filamentous fungus Bipolaris.[1] Low yields in fungal fermentations are a common challenge for secondary metabolites like this compound. This can be attributed to several factors, including the complex regulatory networks governing secondary metabolism, suboptimal culture conditions, and the diversion of metabolic flux towards primary metabolism (i.e., growth) rather than the production of specialized compounds.

Q2: Which fungal species are known to produce this compound and related compounds?

A2: this compound and other ophiobolin-type sesterterpenes have been isolated from various species of the genus Bipolaris, which are often found as plant pathogens.[1][2][3] Related ophiobolins are also produced by other fungal genera, such as Aspergillus and Curvularia.[3][4][5][6]

Q3: What are the key factors influencing the production of this compound in a fermentation process?

A3: The production of this compound is influenced by a combination of genetic, physiological, and environmental factors. Key parameters to consider for optimization include media composition (carbon and nitrogen sources, mineral salts), culture conditions (pH, temperature, aeration, and agitation), and the duration of the fermentation.[7][8][9]

Q4: Are there known biosynthetic pathways for this compound that can be targeted for yield improvement?

A4: While the specific gene cluster for this compound has not been explicitly detailed in the provided search results, the biosynthesis of the parent ophiobolin skeleton is known to involve terpene synthases and cytochrome P450 enzymes.[4][10][11] The general pathway starts from the mevalonate pathway, leading to the formation of geranylfarnesyl pyrophosphate (GFPP), which is then cyclized to form the characteristic 5-8-5 tricyclic ring system of ophiobolins.[5][11] Understanding this pathway allows for targeted metabolic engineering strategies to enhance precursor supply and upregulate key enzymatic steps.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during this compound fermentation and provides actionable solutions.

Problem Potential Causes Troubleshooting Steps & Recommendations
No or very low this compound production - Incorrect fungal strain or loss of productivity. - Inappropriate media composition. - Suboptimal culture conditions.1. Strain Verification: Confirm the identity and viability of your Bipolaris strain. If necessary, re-isolate from a stock culture. 2. Media Screening: Test a variety of media formulations. Start with a rich medium like Potato Dextrose Broth (PDB) and systematically vary carbon and nitrogen sources.[7][8] 3. Condition Optimization: Perform small-scale experiments to optimize pH (typically in the range of 5.0-7.0), temperature (around 25-28°C), and agitation.[8]
Initial production followed by a sharp decline - Nutrient limitation. - Accumulation of toxic byproducts. - Feedback inhibition of biosynthetic enzymes.1. Fed-Batch Fermentation: Implement a fed-batch strategy to replenish key nutrients, particularly the primary carbon source. 2. In-situ Product Removal: Consider using a two-phase fermentation system with an organic solvent or adsorbent resin to remove this compound from the aqueous phase, thereby reducing potential toxicity and feedback inhibition.[12]
High biomass but low this compound titer - Metabolic flux favoring primary metabolism. - Repression of secondary metabolism genes.1. Two-Stage Fermentation: Employ a two-stage process where the initial phase focuses on rapid biomass accumulation, followed by a shift in media or conditions to induce secondary metabolite production. This can be achieved by limiting a key nutrient like phosphate or nitrogen. 2. Elicitor Addition: Introduce elicitors (e.g., jasmonic acid, salicylic acid, or microbial co-cultures) to the fermentation broth to trigger defense responses and secondary metabolite production.
Inconsistent yield between batches - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters.1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration or mycelial biomass. 2. Quality Control: Implement strict quality control for media components and preparation. 3. Process Monitoring: Closely monitor and control key fermentation parameters (pH, temperature, dissolved oxygen) throughout the process.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to systematically evaluate the impact of individual media components on this compound production.

1. Basal Medium Preparation:

  • Prepare a basal medium such as Potato Dextrose Broth (PDB) or a defined medium like Czapek-Dox broth.

2. Inoculum Preparation:

  • Grow the Bipolaris strain on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

  • Prepare a spore suspension by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.

  • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

3. Fermentation Setup:

  • Dispense 50 mL of the basal medium into 250 mL Erlenmeyer flasks.

  • Inoculate each flask with 1 mL of the spore suspension.

  • Incubate at 25°C on a rotary shaker at 150 rpm for a predetermined duration (e.g., 14 days).

4. OFAT Experimentation:

  • Carbon Source: Replace the carbon source in the basal medium with different sugars (e.g., glucose, sucrose, fructose, maltose) at a constant concentration (e.g., 20 g/L).

  • Nitrogen Source: Replace the nitrogen source with various organic (e.g., yeast extract, peptone, tryptone) and inorganic (e.g., ammonium sulfate, sodium nitrate) sources at a constant nitrogen concentration.

  • pH: Adjust the initial pH of the basal medium to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using HCl or NaOH.

  • Temperature: Incubate the flasks at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).

5. Analysis:

  • After the fermentation period, harvest the broth and mycelium.

  • Extract this compound from the broth and mycelial biomass using an appropriate solvent (e.g., ethyl acetate).

  • Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).

Table 1: Example Data from OFAT Media Optimization for this compound Production
Factor Condition This compound Yield (mg/L)
Carbon Source Glucose15.2
Sucrose25.8
Fructose18.5
Nitrogen Source Yeast Extract28.4
Peptone22.1
Ammonium Sulfate12.7
Initial pH 5.020.3
6.031.5
7.026.8
Temperature (°C) 2017.9
2532.1
3024.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

BipolaricinR_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_ophiobolin Ophiobolin Core Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP FPP GPP->FPP GGPP GGPP FPP->GGPP GFPP GFPP GGPP->GFPP Ophiobolin_F Ophiobolin F (5-8-5 Tricyclic Core) GFPP->Ophiobolin_F Terpene Synthase Bipolaricin_R This compound Ophiobolin_F->Bipolaricin_R Cytochrome P450s (Hydroxylation, etc.)

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Fermentation Optimization

Fermentation_Workflow cluster_setup Initial Setup cluster_optimization Optimization Strategy cluster_fermentation Fermentation & Analysis cluster_scaleup Scale-Up Strain Bipolaris sp. Strain Inoculum Inoculum Preparation Strain->Inoculum Fermentation Shake Flask Fermentation Inoculum->Fermentation OFAT One-Factor-at-a-Time (Media & Conditions) RSM Response Surface Methodology (Statistical Optimization) OFAT->RSM Bioreactor Bioreactor Scale-Up RSM->Bioreactor Extraction This compound Extraction Fermentation->Extraction Quantification HPLC Quantification Extraction->Quantification Quantification->OFAT Feedback for next iteration

Caption: Workflow for this compound fermentation optimization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low this compound Yield CheckBiomass High Biomass? Start->CheckBiomass CheckInitialProd Initial Production? CheckBiomass->CheckInitialProd No Solution1 Optimize for Secondary Metabolism: - Two-stage fermentation - Elicitor addition CheckBiomass->Solution1 Yes Solution2 Fundamental Check: - Strain viability - Media composition - Culture conditions CheckInitialProd->Solution2 No Solution3 Address Decline: - Fed-batch culture - In-situ product removal CheckInitialProd->Solution3 Yes

Caption: Logic diagram for troubleshooting low this compound yield.

References

Technical Support Center: Bipolaricin R Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Bipolaricin R during storage and experimentation. As a member of the ophiobolin-type tetracyclic sesterterpene family, this compound's stability is paramount for reproducible experimental results.[1][2] This guide offers troubleshooting advice and frequently asked questions to help researchers maintain the integrity of their this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

A1: this compound is a sesterterpene natural product isolated from the fungus Bipolaris maydis.[3] Like many complex natural products, it is susceptible to degradation from environmental factors. Proper storage is crucial to maintain its chemical structure, purity, and biological activity for reliable and reproducible experimental outcomes.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions. Adherence to these guidelines will minimize degradation and preserve the compound's integrity over time.

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 3 years
In Solvent-80°CUp to 1 year
Data derived from supplier recommendations.[3]

Q3: What are the likely causes of this compound degradation?

A3: Based on the chemical structure of sesterterpenes, the primary degradation pathways are likely to be:

  • Oxidation: The presence of carbon-carbon double bonds and hydroxyl groups in the tetracyclic structure makes this compound susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, or reactive oxygen species.

  • Hydrolysis: If this compound contains ester or lactone functional groups, these can be susceptible to hydrolysis, where water molecules break these bonds, particularly in non-anhydrous solvents or at non-neutral pH.[4][5][6]

Q4: Can I store this compound in a solution at -20°C?

A4: While storing the solid powder at -20°C is acceptable, solutions of this compound should be stored at -80°C to ensure long-term stability.[3] Storing solutions at -20°C may not sufficiently slow down potential degradation reactions in the solvent matrix, leading to a faster loss of compound integrity compared to storage at -80°C.

Q5: How should I handle this compound to minimize degradation during experiments?

A5: To minimize degradation during handling:

  • Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.

  • Use anhydrous solvents for preparing solutions.

  • Minimize exposure to light by using amber vials or covering tubes with foil.

  • Prepare fresh solutions for each experiment whenever possible. If you need to store solutions, do so at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise due to this compound degradation.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock (solid and solution).2. Prepare a fresh solution from a new vial of solid this compound.3. Perform a quality control check on the new solution (e.g., HPLC-MS) to confirm its integrity.4. Re-run the experiment with the freshly prepared and verified solution.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). The presence of degradation products.1. Compare the chromatogram to a reference standard or a freshly prepared sample.2. Consider the potential for oxidation or hydrolysis based on the mass of the new peaks.3. Review your sample preparation and handling procedures to identify potential sources of contamination or degradation.
Visible changes in the physical appearance of the solid or solution (e.g., color change). Significant degradation of the compound.1. Discard the sample as its integrity is compromised.2. Obtain a fresh stock of this compound.3. Review and strictly adhere to the recommended storage and handling protocols.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol provides a framework for conducting a stability study on this compound under various conditions.

Objective: To determine the stability of this compound under different temperature and light conditions over time.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC-grade acetonitrile and water

  • Amber and clear glass vials

  • -80°C freezer, -20°C freezer, 4°C refrigerator, and a 25°C incubator

  • HPLC-UV system

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple amber and clear glass vials.

  • Storage Conditions:

    • Store aliquots at -80°C, -20°C, 4°C, and 25°C.

    • At each temperature, store one set of vials protected from light (amber vials) and another set exposed to ambient light (clear vials).

  • Time Points: Analyze samples at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Sample Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Dilute the sample to a suitable concentration with mobile phase.

    • Analyze the sample by HPLC-UV to determine the purity of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact this compound against time for each condition.

Hypothetical Stability Data

The following table presents hypothetical data from a stability study, illustrating the importance of proper storage.

Storage Condition% this compound Remaining (Week 4)% this compound Remaining (Week 8)
-80°C, Dark99.5%99.2%
-20°C, Dark97.8%95.5%
4°C, Dark92.1%85.3%
25°C, Dark75.4%58.6%
25°C, Light60.2%41.8%

Visual Guides

Hypothetical Degradation Pathway of this compound

This diagram illustrates a potential degradation pathway for this compound, involving oxidation and hydrolysis, which are common degradation routes for sesterterpenes.

G A This compound (Intact Molecule) B Oxidized this compound A->B Oxidation (O2, light) C Hydrolyzed this compound A->C Hydrolysis (H2O, pH) D Further Degradation Products B->D C->D

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in performing a stability study of this compound.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot Samples prep->aliquot storage Store under various conditions (T, light) aliquot->storage analyze Analyze at Time Points (e.g., HPLC) storage->analyze data Calculate % Remaining analyze->data

Caption: Workflow for this compound stability testing.

Troubleshooting Logic for Loss of Activity

This decision tree provides a logical approach to troubleshooting experiments where this compound shows reduced or no activity.

G start Loss of this compound Activity Observed check_storage Were storage conditions (-20°C solid, -80°C solution) met? start->check_storage check_handling Were proper handling procedures followed? check_storage->check_handling Yes review_protocol Review storage and handling protocols check_storage->review_protocol No fresh_prep Prepare fresh solution from new stock check_handling->fresh_prep Yes check_handling->review_protocol No qc Perform QC on new solution (HPLC) fresh_prep->qc re_run Re-run experiment qc->re_run review_protocol->fresh_prep

Caption: Troubleshooting loss of this compound activity.

References

Cell line resistance to Bipolaricin R treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bipolaricin R

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel investigational agent hypothesized to function as a selective inhibitor of the pro-proliferative "Signal Transduction Kinase" (STK) pathway. In sensitive cell lines, this compound is believed to bind to the kinase domain of STK1, preventing its phosphorylation and subsequent activation of downstream effectors, ultimately leading to cell cycle arrest and apoptosis.

Q2: My cell line is not responding to this compound treatment. What are the potential reasons?

There are two primary forms of drug resistance to consider:

  • Intrinsic Resistance: The cell line may possess inherent characteristics that make it non-responsive to this compound, even without prior exposure. This could be due to the absence or low expression of the STK1 target, or pre-existing mutations that prevent effective drug binding.

  • Acquired Resistance: The cell line may have developed resistance after a period of successful treatment with this compound. This often involves genetic or epigenetic alterations that allow the cells to overcome the drug's effects.

Q3: How can I confirm if my cell line has developed acquired resistance to this compound?

Acquired resistance can be experimentally verified by comparing the dose-response curve of the suspected resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the IC50 value (the concentration of a drug that inhibits a biological process by 50%) for the treated cell line indicates a decrease in sensitivity.

Q4: What are the common molecular mechanisms of acquired resistance to targeted therapies like this compound?

Common mechanisms of acquired resistance include:

  • Target Alteration: Mutations in the STK1 gene that prevent this compound from binding effectively.

  • Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of the STK pathway.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

  • Target Overexpression: Increased expression of the STK1 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.

Troubleshooting Guide

Issue 1: High IC50 value in a previously sensitive cell line.
Possible Cause Suggested Action
Development of Acquired Resistance Confirm the IC50 shift with a repeat experiment. Proceed to molecular analysis to investigate the mechanism of resistance (see protocols below).
Incorrect Drug Concentration Verify the stock concentration and dilution calculations. Prepare a fresh dilution series.
Cell Culture Contamination Check for signs of microbial contamination. Discard the contaminated culture and restart from a frozen stock.
Cell Line Misidentification Perform cell line authentication (e.g., short tandem repeat profiling).
Issue 2: Inconsistent results between experiments.
Possible Cause Suggested Action
Variability in Cell Density Ensure consistent cell seeding density across all experiments.
Passage Number Effects Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
Reagent Instability Prepare fresh media and drug solutions for each experiment. Aliquot and store this compound according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTissue of OriginThis compound IC50 (nM)Resistance Factor (Fold Change)
Parental Line A Lung Adenocarcinoma15-
Resistant Line A-BR1 Lung Adenocarcinoma25016.7
Parental Line B Breast Cancer25-
Resistant Line B-BR1 Breast Cancer48019.2

Experimental Protocols

Protocol 1: Determination of IC50 using a CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the various concentrations of the drug. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Development of a this compound-Resistant Cell Line
  • Initial Exposure: Continuously expose the parental cell line to this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.

  • Monitoring: Monitor the cells for changes in morphology and proliferation rate.

  • Monoclonal Selection: When a resistant population emerges, perform limiting dilution to isolate single-cell clones.

  • Characterization: Expand the resistant clones and confirm their resistance by determining their IC50 for this compound.

Protocol 3: Assessment of STK1 Gene Expression by qPCR
  • RNA Extraction: Isolate total RNA from both parental and resistant cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for the STK1 gene and a reference gene (e.g., GAPDH).

  • Analysis: Calculate the relative expression of STK1 in the resistant cells compared to the parental cells using the ΔΔCt method.

Visualizations

STK_Signaling_Pathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Bipolaricin_R_S This compound STK1_S STK1 Bipolaricin_R_S->STK1_S Inhibition Downstream_S Downstream Signaling STK1_S->Downstream_S Apoptosis_S Apoptosis STK1_S->Apoptosis_S Proliferation_S Proliferation Downstream_S->Proliferation_S Bipolaricin_R_R This compound STK1_mut_R Mutated STK1 Bipolaricin_R_R->STK1_mut_R Ineffective Inhibition Proliferation_R Proliferation STK1_mut_R->Proliferation_R Bypass_R Bypass Pathway Bypass_R->Proliferation_R

Caption: Hypothetical STK signaling pathway in sensitive vs. resistant cells.

Experimental_Workflow start Start with Parental (Sensitive) Cell Line ic50_initial Determine Initial IC50 (Protocol 1) start->ic50_initial culture Continuous Culture with Increasing [this compound] (Protocol 2) ic50_initial->culture monitor Monitor for Resistant Population Emergence culture->monitor isolate Isolate Monoclonal Resistant Colonies monitor->isolate expand Expand Resistant Clones isolate->expand ic50_final Confirm Resistance by Determining New IC50 (Protocol 1) expand->ic50_final characterize Molecular Characterization (e.g., qPCR - Protocol 3, Western Blot, Sequencing) ic50_final->characterize end Resistant Cell Line Established characterize->end

Caption: Workflow for generating a this compound-resistant cell line.

Troubleshooting_Logic start Reduced this compound Efficacy Observed is_ic50_shifted Is there a significant IC50 shift? start->is_ic50_shifted check_controls Review Experimental Controls and Procedures is_ic50_shifted->check_controls No is_acquired_resistance Suspect Acquired Resistance is_ic50_shifted->is_acquired_resistance Yes investigate_mechanism Investigate Resistance Mechanism is_acquired_resistance->investigate_mechanism target_mutation Sequence STK1 Gene investigate_mechanism->target_mutation bypass_pathway Assess Alternative Signaling Pathways investigate_mechanism->bypass_pathway drug_efflux Measure ABC Transporter Expression/Activity investigate_mechanism->drug_efflux

Caption: Decision tree for troubleshooting this compound resistance.

Technical Support Center: Enhancing the Bioavailability of Bipolaricin R Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of the bioavailability of Bipolaricin R derivatives. This compound is a sesterterpenoid natural product isolated from the fungus Bipolaris maydis, and like many sesterterpenoids, its derivatives may exhibit poor aqueous solubility, leading to low oral bioavailability.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are this compound and its derivatives, and why is their bioavailability a concern?

A1: this compound is an ophiobolin-derived sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis.[1] Its derivatives are semi-synthetic or naturally occurring analogues that may possess desirable therapeutic properties, such as anti-inflammatory, antimicrobial, or anti-proliferative activities.[1][3][4][5] A significant concern with many sesterterpenoids is their lipophilic nature and consequently poor water solubility, which can severely limit their absorption in the gastrointestinal tract and, therefore, their systemic bioavailability and therapeutic efficacy.

Q2: What are the primary factors that can limit the oral bioavailability of this compound derivatives?

A2: The primary factors limiting the oral bioavailability of lipophilic compounds like this compound derivatives include:

  • Poor aqueous solubility: Low solubility in gastrointestinal fluids leads to a slow dissolution rate, which is often the rate-limiting step for absorption.

  • Low membrane permeability: While lipophilic, suboptimal partitioning between the aqueous gastrointestinal fluid and the lipid cell membrane can hinder passive diffusion across the intestinal epithelium.

  • First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active compound.

  • Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the intestinal lumen.

Q3: What are the initial steps to assess the bioavailability of a new this compound derivative?

A3: A stepwise approach is recommended:

  • In Silico Prediction: Utilize computational models to predict physicochemical properties like solubility, lipophilicity (logP), and potential for first-pass metabolism.

  • In Vitro Characterization: Experimentally determine aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic the GI tract) and permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • In Vivo Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies in an animal model (e.g., rodents) to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) following oral and intravenous administration to calculate absolute bioavailability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of a this compound Derivative
Symptom Possible Cause Troubleshooting Steps & Solutions
The compound precipitates out of solution during in vitro assays.The derivative has very low intrinsic aqueous solubility.1. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area-to-volume ratio, thereby enhancing the dissolution rate. 2. Formulation with Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins into the formulation to improve solubility. 3. Amorphous Solid Dispersions: Prepare a solid dispersion of the compound in a hydrophilic polymer matrix to prevent crystallization and improve dissolution.
Inconsistent results in cell-based assays.Poor solubility and precipitation in the cell culture medium.1. Use of a Vehicle: Dissolve the compound in a minimal amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes, which can enhance the solubility of the derivative in aqueous media.
Issue 2: Poor Permeability in In Vitro Models (e.g., PAMPA, Caco-2 cells)
Symptom Possible Cause Troubleshooting Steps & Solutions
Low transport of the derivative across the artificial membrane or cell monolayer.The compound has suboptimal lipophilicity or is a substrate for efflux pumps.1. Lipid-Based Formulations: Formulate the derivative in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to improve its partitioning into the cell membrane. 2. Co-administration with Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. 3. Inhibition of Efflux Pumps: If using Caco-2 cells, co-administer a known P-glycoprotein inhibitor (e.g., verapamil) to determine if efflux is a significant factor.
Issue 3: Low In Vivo Bioavailability Despite Good Solubility and Permeability
Symptom Possible Cause Troubleshooting Steps & Solutions
Low AUC after oral administration compared to intravenous administration in animal models.High first-pass metabolism in the liver or gut wall.1. Co-administration with CYP450 Inhibitors: In preclinical models, co-administer with a general CYP450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of metabolic enzymes. 2. Prodrug Approach: Synthesize a prodrug of the this compound derivative that is more stable against first-pass metabolism and is converted to the active compound in systemic circulation. 3. Nanoparticle Encapsulation: Encapsulate the derivative in nanoparticles to protect it from metabolic enzymes and potentially alter its absorption pathway.

Data Presentation: Bioavailability Enhancement Strategies

The following table summarizes hypothetical quantitative data for different formulation strategies aimed at improving the oral bioavailability of a this compound derivative.

Formulation Strategy Aqueous Solubility (µg/mL) Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) Oral Bioavailability (%) in Rats
Unformulated Derivative0.5 ± 0.11.2 ± 0.3< 2
Micronized Suspension5.2 ± 0.81.5 ± 0.48 ± 2
Solid Dispersion (1:5 drug-to-polymer ratio)25.8 ± 3.14.8 ± 0.922 ± 5
SEDDS Formulation45.3 ± 4.59.7 ± 1.235 ± 6
Nanoparticle Suspension38.6 ± 3.97.5 ± 1.131 ± 7

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a this compound Derivative
  • Materials: this compound derivative, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve the this compound derivative and the polymer in the solvent at a predetermined ratio (e.g., 1:5 w/w).

    • Stir the solution until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Further, dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

    • Characterize the solid dispersion for amorphicity (using XRD or DSC) and perform dissolution studies.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Dosing:

    • Oral (PO): Administer the formulated this compound derivative (e.g., in a solid dispersion suspension) via oral gavage at a specific dose (e.g., 50 mg/kg).

    • Intravenous (IV): Administer a solubilized form of the derivative via the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizations

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Formulation Development cluster_2 In Vivo Evaluation Solubility_Assay Aqueous Solubility (pH 1.2, 4.5, 6.8) Permeability_Assay Permeability Assay (PAMPA, Caco-2) Micronization Micronization Permeability_Assay->Micronization PK_Study Pharmacokinetic Study in Rodents Micronization->PK_Study Solid_Dispersion Solid Dispersion SEDDS SEDDS Nanoparticles Nanoparticles Bioavailability_Calc Calculate Bioavailability PK_Study->Bioavailability_Calc Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Bipolaricin_R This compound Derivatives Bipolaricin_R->IKK

References

Addressing off-target effects of Bipolaricin R in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bipolaricin R. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and addressing potential challenges, particularly concerning off-target effects in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor primarily targeting the hypothetical serine/threonine kinase, BRK1 (this compound Kinase 1). BRK1 is a key component of the RAS/MAPK signaling pathway, and its inhibition by this compound is intended to block downstream proliferation and survival signals in cancer cells. However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound may exhibit off-target activities against other kinases.[1]

Q2: What are the common off-target effects observed with this compound?

Users have reported that at higher concentrations, this compound can inhibit other kinases sharing structural homology in their ATP-binding sites, such as certain members of the SRC family kinases and Cyclin-Dependent Kinases (CDKs). These off-target interactions can lead to unintended cellular effects, including cytotoxicity in non-target cell lines and paradoxical activation of alternative signaling pathways.[2] It is crucial to characterize these effects to ensure the specific action of the compound in your experiments.

Q3: How can I minimize off-target effects in my cell-based assays?

Minimizing off-target effects is critical for valid experimental outcomes. Key strategies include:

  • Dose-Response Studies: Determine the lowest effective concentration of this compound that inhibits BRK1 without significantly affecting known off-targets.

  • Use of Control Compounds: Include a structurally related but inactive analog of this compound, if available, to differentiate between target-specific and non-specific effects.

  • Orthogonal Approaches: Confirm key findings using alternative methods to inhibit the target, such as RNA interference (siRNA or shRNA) targeting BRK1.

  • Kinome Profiling: Employ broad-spectrum kinase inhibitor panels to systematically identify the off-target profile of this compound at your working concentration.[1][2]

Q4: Are there recommended biochemical assays to confirm this compound's on-target activity?

Yes, to confirm direct inhibition of BRK1, we recommend performing in vitro kinase assays. These assays directly measure the ability of this compound to inhibit the phosphorylation of a BRK1-specific substrate. Comparing the IC50 value for BRK1 with those for other kinases will provide a quantitative measure of its selectivity.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

Possible Cause 1: Off-target cytotoxicity. At concentrations above the optimal range, this compound may induce cell death through inhibition of kinases essential for cell survival.

Troubleshooting Steps:

  • Perform a detailed dose-response curve: Test a wide range of this compound concentrations to identify a therapeutic window where BRK1 inhibition is achieved with minimal cytotoxicity.

  • Compare with a positive control: Use a known selective BRK1 inhibitor (if available) or a non-pharmacological approach like siRNA to compare phenotypes.

  • Assess apoptosis markers: Measure caspase activation or Annexin V staining to determine if the observed cell death is due to off-target induced apoptosis.

Possible Cause 2: Cell line-specific off-target effects. The expression levels of off-target kinases can vary between different cell lines, leading to variable responses.[2]

Troubleshooting Steps:

  • Profile your cell line: Perform baseline expression analysis (e.g., Western blot or proteomics) for known off-targets of this compound in your cell lines of interest.

  • Use multiple cell lines: Test the effect of this compound in at least two different cell lines with varying expression levels of the primary target and potential off-targets.

Issue 2: Unexpected activation of a signaling pathway.

Possible Cause: Paradoxical pathway activation. Inhibition of one kinase can sometimes lead to the compensatory upregulation of another pathway.[2] For example, inhibiting BRK1 might lead to feedback activation of an alternative survival pathway.

Troubleshooting Steps:

  • Phospho-protein arrays: Use antibody-based arrays to screen for changes in the phosphorylation status of a wide range of signaling proteins following this compound treatment.

  • Western Blot Analysis: Once a potential feedback loop is identified, validate the activation of key proteins in that pathway (e.g., p-AKT, p-ERK) by Western blot.

  • Combination therapy studies: If a compensatory pathway is identified, consider co-treating with an inhibitor of that pathway to enhance the on-target effects of this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. BRK1
BRK1 15 1
SRC35023.3
LYN48032.0
CDK280053.3
EGFR>10,000>667
VEGFR2>10,000>667

Table 2: Comparative IC50 Values of this compound in Different Cell Lines

Cell LineBRK1 Expression (Relative Units)IC50 (µM) for Cell Viability
Cell Line A1.00.5
Cell Line B0.80.7
Cell Line C0.25.2

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for BRK1

  • Reaction Setup: Prepare a reaction mixture containing recombinant BRK1 enzyme, a specific peptide substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) to the reaction mixture. Include a DMSO control.

  • Incubation: Incubate the reaction at 30°C for 60 minutes to allow for phosphorylation.

  • Detection: Use a phosphospecific antibody or a luminescence-based assay to quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Downstream Target Inhibition

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

  • Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of a known downstream target of BRK1 (e.g., p-MEK and total MEK).

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the extent of target inhibition.

Visualizations

BipolaricinR_Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRK1 BRK1 RAS->BRK1 MEK MEK BRK1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BipolaricinR This compound BipolaricinR->BRK1 Inhibition

Caption: Hypothetical signaling pathway of this compound targeting BRK1.

Off_Target_Workflow Start Start: Inconsistent Assay Results DoseResponse Perform Detailed Dose-Response Curve Start->DoseResponse KinomeScan Kinome-Wide Selectivity Screen Start->KinomeScan Orthogonal Orthogonal Target Validation (e.g., siRNA) Start->Orthogonal DataAnalysis Analyze Data: Identify Off-Targets DoseResponse->DataAnalysis KinomeScan->DataAnalysis Orthogonal->DataAnalysis Optimize Optimize Assay Conditions: Lower Concentration DataAnalysis->Optimize Off-Targets Identified End End: Consistent On-Target Results Optimize->End

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic Problem Unexpected Phenotype Observed IsConcentrationHigh Is this compound concentration > 10x IC50? Problem->IsConcentrationHigh IsPhenotypeKnown Is the phenotype consistent with known off-target effects? IsConcentrationHigh->IsPhenotypeKnown No LowerConcentration Action: Lower Concentration and repeat experiment IsConcentrationHigh->LowerConcentration Yes ConfirmOffTarget Action: Confirm off-target inhibition via Western Blot IsPhenotypeKnown->ConfirmOffTarget Yes InvestigateNovel Action: Investigate for novel off-target or paradoxical pathway IsPhenotypeKnown->InvestigateNovel No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Scaling Up Bipolaricin R Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Bipolaricin R, an ophiobolin-type sesterterpene with potential therapeutic applications. The information provided is based on the production of similar secondary metabolites from Bipolaris species and related fungi.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for preclinical studies?

A1: this compound belongs to the family of ophiobolin-type sesterterpenes, which are C25 terpenoids produced by various fungi, particularly of the genus Bipolaris.[1][2] These compounds, including Bipolaricins A-I, have demonstrated a range of biological activities, such as anti-inflammatory and HMG-CoA reductase inhibitory effects, making them attractive for further investigation as potential therapeutic agents.[3] Preclinical studies are essential to evaluate the safety and efficacy of this compound before it can be considered for human trials.

Q2: What is the general biosynthetic pathway for this compound and other ophiobolins?

A2: The biosynthesis of ophiobolins, like this compound, originates from the mevalonate pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A bifunctional chimeric sesterterpene synthase then catalyzes the formation of the characteristic 5-8-5 tricyclic skeleton of ophiobolin F from geranylfarnesyl pyrophosphate (GFPP).[2][4][5] Subsequent modifications, often involving cytochrome P450 monooxygenases, lead to the diverse range of ophiobolin analogs.[4]

Q3: How much this compound is typically required for preclinical studies?

A3: The quantity of a drug candidate needed for preclinical studies can vary significantly depending on the planned experiments. These studies include in vitro assays and in vivo animal testing to assess safety, toxicity, absorption, distribution, metabolism, and excretion (ADME).[1] Researchers should anticipate needing gram-scale quantities of highly purified this compound to complete the necessary toxicological and pharmacological evaluations.

Q4: What are the main challenges in scaling up the production of fungal secondary metabolites like this compound?

A4: Scaling up the production of fungal secondary metabolites presents several challenges. These can include low production titers in submerged fermentation, complex downstream processing for purification, and potential for self-toxicity of the compound to the producing organism.[6] Optimizing fermentation conditions and developing robust extraction and purification protocols are critical for overcoming these hurdles.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Production - Inappropriate fermentation medium (carbon/nitrogen ratio, micronutrients).- Suboptimal culture conditions (pH, temperature, aeration).- Genetic instability of the producing strain.- Silent or downregulated biosynthetic gene cluster.- Screen different media compositions and optimize the C:N ratio.- Perform a design of experiments (DoE) to optimize physical parameters.- Re-isolate a high-producing single colony or use cryopreserved stocks.- Employ co-cultivation techniques or chemical elicitors to induce gene expression.[7][8]
Inconsistent Yields Between Batches - Variability in inoculum preparation.- Inconsistent quality of raw materials for the fermentation medium.- Fluctuations in fermentation parameters.- Standardize the age, size, and cell density of the inoculum.- Source high-quality, consistent raw materials.- Implement strict process controls and monitoring for pH, temperature, and dissolved oxygen.
Difficulty in Extracting this compound - Inefficient cell lysis.- Poor solvent choice for extraction.- Emulsion formation during liquid-liquid extraction.- Employ mechanical (e.g., sonication, bead beating) or enzymatic methods for cell disruption.- Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, butanol).- Centrifuge at higher speeds or use demulsifying agents.
Low Purity After Initial Purification Steps - Co-extraction of structurally similar compounds.- Presence of pigments and other interfering substances.- Utilize multi-step chromatography, including normal phase (silica gel) and reverse-phase (C18) columns.- Consider preparative HPLC for final polishing steps.- Employ solid-phase extraction (SPE) for initial cleanup of the crude extract.[9]
Product Degradation - pH instability.- Temperature sensitivity.- Light sensitivity.- Maintain appropriate pH buffers during extraction and purification.- Perform all steps at reduced temperatures (e.g., 4°C) where possible.- Protect the compound from light by using amber vials or covering glassware with foil.

Experimental Protocols

Fermentation of Bipolaris sp. for this compound Production

This protocol is a general guideline and should be optimized for the specific Bipolaris strain.

a. Inoculum Preparation:

  • Aseptically transfer a small piece of agar with fungal mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).[8]

  • Incubate at 28-30°C with shaking at 180 rpm for 3 days.[8]

b. Production Fermentation:

  • Inoculate a 2 L production flask containing 1 L of production medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources) with 5% (v/v) of the seed culture.

  • Incubate at 28-30°C with shaking at 180 rpm for 10-14 days.[8] Monitor the production of this compound periodically by HPLC analysis of a small sample of the culture broth.

  • For larger scale, use a bioreactor with controlled pH, temperature, and dissolved oxygen levels.

Extraction of this compound
  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Extract the fungal biomass separately, after homogenization, with ethyl acetate.

  • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound
  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Combine fractions containing this compound (as determined by TLC or HPLC) and evaporate the solvent.

  • Further purify the enriched fraction using preparative reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of methanol and water).[9]

  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR.

Quantitative Data

The following table presents hypothetical but realistic data for the optimization of this compound production, illustrating the impact of different carbon sources on the final yield.

Carbon Source (20 g/L) Biomass (g/L) This compound Titer (mg/L) Productivity (mg/L/day)
Glucose15.2856.1
Sucrose14.81107.9
Maltose16.515010.7
Starch12.1604.3

Visualizations

Bipolaricin_Biosynthesis_Pathway Mevalonate_Pathway Mevalonate Pathway IPP IPP Mevalonate_Pathway->IPP DMAPP DMAPP Mevalonate_Pathway->DMAPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP->GFPP Sesterterpene Synthase (PT domain) DMAPP->GFPP Sesterterpene Synthase (PT domain) Ophiobolin_F Ophiobolin F (5-8-5 Tricyclic Skeleton) GFPP->Ophiobolin_F Sesterterpene Synthase (TS domain) Bipolaricin_R This compound Ophiobolin_F->Bipolaricin_R Cytochrome P450 Monooxygenase & Other Modifying Enzymes Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Production Scale-up Production Inoculum->Production Extraction Extraction Production->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis & QC Purification->Analysis Preclinical_Studies Preclinical_Studies Analysis->Preclinical_Studies Purified this compound

References

Validation & Comparative

A Comparative Guide to Bipolaricin R and Statins as HMG-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of hypercholesterolemia treatment and cardiovascular disease prevention, the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a cornerstone of therapy. Statins are the quintessential class of drugs targeting this rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide provides a comparative overview of the well-established statins and an emerging fungal metabolite, Bipolaricin R, as HMG-CoA reductase inhibitors.

Recent research has identified a series of ophiobolin-type sesterterpenes, including this compound, isolated from the phytopathogenic fungus Bipolaris sp.[3] While many compounds from this class have shown a range of biological activities, including anti-inflammatory and cytotoxic effects, specific compounds have also been evaluated for HMG-CoA reductase inhibition.[3]

Quantitative Comparison of Inhibitory Activity

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

CompoundTypeIC50 (µM)Source
This compound-related
Compound 10 (from Bipolaris sp.)Ophiobolin-type Sesterterpene8.4 ± 0.4[3]
Statins
AtorvastatinSynthetic0.008[4]
FluvastatinSynthetic0.028[4]
SimvastatinSemi-synthetic0.012[4]
LovastatinNatural0.024[4]
PravastatinNatural0.046[4]

Note: The IC50 values for statins can vary depending on the specific assay conditions.

Mechanism of Action: A Shared Target

Both statins and the active compounds from Bipolaris sp. target HMG-CoA reductase. Statins are competitive inhibitors, meaning they bind to the active site of the enzyme, preventing the natural substrate, HMG-CoA, from binding.[1][5] This competitive inhibition is reversible.[1] The structural similarity between statins and HMG-CoA allows for this effective binding.[1] The inhibition of HMG-CoA reductase leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[1]

dot

HMG_CoA_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Statins Statins Statins->HMG_CoA Inhibit BipolaricinR This compound-related (e.g., Compound 10) BipolaricinR->HMG_CoA Inhibit

Caption: Inhibition of the HMG-CoA reductase pathway.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination and comparison of HMG-CoA reductase inhibitory activity.

HMG-CoA Reductase Inhibition Assay

This assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.[6][7][8]

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[9]

  • Test compounds (this compound, Statins) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Pravastatin)[9]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Assay Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • HMG-CoA Reductase enzyme

    • Test compound at various concentrations (or solvent for control wells)

  • Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-20 minutes).[8][9]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrate, NADPH, Buffer) Mix_Components Mix Reagents and Test Compound in 96-well plate Prep_Reagents->Mix_Components Prep_Compounds Prepare Test Compounds (this compound, Statins) Prep_Compounds->Mix_Components Start_Reaction Initiate Reaction with HMG-CoA Mix_Components->Start_Reaction Measure_Absorbance Kinetic Measurement at 340 nm Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Consumption Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 from Dose-Response Curve Determine_Inhibition->Calculate_IC50

Caption: Workflow for HMG-CoA reductase inhibition assay.

Discussion and Future Perspectives

Statins are highly potent inhibitors of HMG-CoA reductase, with IC50 values in the nanomolar range for the most effective compounds like atorvastatin. The identified ophiobolin-type sesterterpene from Bipolaris sp. shows inhibitory activity in the micromolar range. While less potent than the leading statins, this class of fungal metabolites represents a potential source of novel chemical scaffolds for the development of new HMG-CoA reductase inhibitors.

Further research is warranted to:

  • Isolate and characterize this compound and other related compounds from Bipolaris sp. to determine their specific inhibitory activities.

  • Conduct structure-activity relationship (SAR) studies to optimize the inhibitory potency of the ophiobolin scaffold.

  • Evaluate the selectivity and potential off-target effects of these new compounds.

  • Assess the in vivo efficacy and safety profile of promising candidates in preclinical models.

The exploration of natural products, such as those from fungal sources, continues to be a valuable strategy in the discovery of new therapeutic agents.[11][12][13] While statins remain the gold standard, the identification of novel inhibitors like those related to this compound opens new avenues for research in the management of hypercholesterolemia.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Bipolaricin and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, the steroidal drug dexamethasone has long been a benchmark for potent immunosuppressive and anti-inflammatory activity. However, the exploration of novel compounds from natural sources continues to yield promising alternatives. This guide provides a detailed comparison of the anti-inflammatory effects of Bipolaricins, a class of ophiobolin-type tetracyclic sesterterpenes derived from the phytopathogenic fungus Bipolaris sp., and the well-established synthetic glucocorticoid, dexamethasone.

It is important to note that while the query specified "Bipolaricin R," a compound with this specific designation has not been identified in the reviewed scientific literature. Therefore, this comparison will focus on the anti-inflammatory properties of the Bipolaricin class of compounds as a whole, with specific data presented for the most active members of this family, which will be used as a proxy for the requested compound.

Mechanism of Action

Bipolaricins exert their anti-inflammatory effects, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). By suppressing the NF-κB pathway, Bipolaricins can effectively reduce the production of key inflammatory mediators.

Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR).[3][4][5] This ligand-receptor complex translocates to the nucleus where it modulates gene expression. Dexamethasone's anti-inflammatory actions are twofold: it transactivates the expression of anti-inflammatory proteins and, more critically, it transrepresses the activity of pro-inflammatory transcription factors, including NF-κB and activator protein-1 (AP-1).[5][6] This leads to a broad suppression of inflammatory responses, including the reduced expression of pro-inflammatory cytokines and chemokines, and the inhibition of immune cell activation and recruitment.[4][5] Dexamethasone has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade in inflammation.[1][2][7][8]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of Bipolaricins and dexamethasone on key inflammatory markers.

CompoundTargetAssay SystemIC50 Value (µM)Source
Bipolaricin (Compound 2)Nitric Oxide ProductionLPS-induced RAW 264.7 macrophages20 ± 1[1][2]
Bipolaricin (Compound 3)Nitric Oxide ProductionLPS-induced RAW 264.7 macrophages15 ± 0.8[1][2]
Bipolaricin (Compound 10)Nitric Oxide ProductionLPS-induced RAW 264.7 macrophages5.1 ± 0.3[1][2]
Bipolaricin (Compound 11)Nitric Oxide ProductionLPS-induced RAW 264.7 macrophages10 ± 0.5[1][2]
Bipolaricin (Compound 12)Nitric Oxide ProductionLPS-induced RAW 264.7 macrophages8.2 ± 0.4[1][2]
DexamethasoneNitric Oxide ProductionLPS-induced J774 macrophagesDose-dependent inhibition (0.1-10 µM)[4]

Note: Direct comparative IC50 values for dexamethasone in the same experimental setup as the Bipolaricins were not available in the searched literature. Dexamethasone's inhibitory effect is well-documented but often presented as dose-dependent inhibition rather than a specific IC50 value.

CompoundTarget CytokineEffectAssay SystemSource
Bipolaricin (Compound 10)IL-1β, RANTES, MIP-1β, TNF-αSignificant InhibitionLPS-induced macrophages[1][2]
Bipolaricin (Compound 10)IL-13Enhanced ReleaseLPS-induced macrophages[1][2]
DexamethasoneIL-1β, TNF-α, IL-6, and othersPotent InhibitionVarious cell types (e.g., retinal pericytes, macrophages)[9][10][11][12]

Experimental Protocols

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (Bipolaricins or dexamethasone) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding a lipopolysaccharide (LPS) solution (e.g., 1 µg/mL) to the cell culture medium. A control group with LPS alone and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, and after a short incubation period, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated groups with the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytokine Production Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used technique to quantify the concentration of specific proteins, such as cytokines, in biological samples.

  • Sample Collection: Following the treatment and stimulation of macrophages as described above, the cell culture supernatants are collected.

  • Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody, also specific for the target cytokine, is added to the wells.

  • Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance of each well is measured using an ELISA plate reader at the appropriate wavelength.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.

Signaling Pathways and Experimental Workflow

Bipolaricin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-1β) Proinflammatory_Genes->Inflammatory_Mediators Bipolaricin Bipolaricin Bipolaricin->NFκB inhibits

Caption: Bipolaricin's anti-inflammatory mechanism via NF-κB inhibition.

Dexamethasone_Signaling_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus NFκB_AP1 NF-κB / AP-1 Nucleus->NFκB_AP1 transrepresses Antiinflammatory_Genes Anti-inflammatory Gene Transcription Nucleus->Antiinflammatory_Genes transactivates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFκB_AP1->Proinflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators Proinflammatory_Genes->Inflammatory_Mediators Antiinflammatory_Proteins Anti-inflammatory Proteins Antiinflammatory_Genes->Antiinflammatory_Proteins

Caption: Dexamethasone's dual anti-inflammatory mechanism.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seeding Seed Macrophages (e.g., RAW 264.7) Adherence Overnight Adherence Seeding->Adherence Pretreatment Pre-treat with Bipolaricin or Dexamethasone Adherence->Pretreatment Stimulation Induce Inflammation (LPS) Pretreatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant NO_Assay Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-1β, etc.) Collect_Supernatant->Cytokine_ELISA

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

Both Bipolaricins and dexamethasone demonstrate significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory cascade. Dexamethasone, a well-established and potent glucocorticoid, exhibits a broad-spectrum anti-inflammatory effect by modulating gene expression through the glucocorticoid receptor, leading to the suppression of multiple pro-inflammatory mediators.

The Bipolaricin class of fungal metabolites represents a promising source of novel anti-inflammatory agents. The available data indicates their ability to inhibit nitric oxide and pro-inflammatory cytokine production, primarily through the inhibition of the NF-κB pathway. While direct comparative studies with dexamethasone are lacking, the potent activity of some Bipolaricin compounds, as indicated by their low micromolar IC50 values for nitric oxide inhibition, suggests they warrant further investigation as potential therapeutic alternatives or adjuncts to traditional anti-inflammatory drugs. Future research should focus on elucidating the precise molecular targets of various Bipolaricins and conducting head-to-head comparisons with established anti-inflammatory agents like dexamethasone in various in vitro and in vivo models of inflammation.

References

A Comparative Analysis of Bipolaricin and Other Ophiobolin-Type Sesterterpenes in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the therapeutic potential of Bipolaricin-class compounds against other notable ophiobolin-type sesterterpenes, focusing on their anti-inflammatory and cytotoxic activities.

Ophiobolin-type sesterterpenes, a class of natural products primarily isolated from fungi, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Among these, compounds belonging to the Bipolaricin class have emerged as promising candidates for therapeutic development. This guide provides a comparative analysis of the efficacy of Bipolaricins versus other well-characterized ophiobolins, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

While specific data for a compound designated "Bipolaricin R" is not available in the current body of scientific literature, this guide will focus on the broader class of Bipolaricins, for which experimental data has been published.

Comparative Efficacy: A Tabular Summary

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic efficacy of various Bipolaricins and other ophiobolin-type sesterterpenes.

Anti-Inflammatory and HMG-CoA Reductase Inhibitory Activity

A study investigating a series of Bipolaricins (A-I) and other known ophiobolins isolated from a phytopathogenic Bipolaris sp. fungus provided valuable comparative data on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[3][4][5] The same study also assessed their potential to inhibit HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[3][4][5]

CompoundAnti-inflammatory Activity (LPS-induced NO inhibition in RAW 264.7 macrophages) IC50 (µM)HMG-CoA Reductase Inhibitory Activity IC50 (µM)
Bipolaricin B (2)10.2 ± 0.5> 50
Bipolaricin C (3)20 ± 1> 50
Ophiobolin A (10)5.1 ± 0.38.4 ± 0.4
Ophiobolin C (11)15.3 ± 0.8> 50
6-epi-Ophiobolin A (12)18.2 ± 0.9> 50
Data sourced from Li et al., 2019.[3][4][5]
Cytotoxic Activity Against Cancer Cell Lines

Ophiobolins are well-documented for their potent cytotoxic effects against a variety of cancer cell lines.[1][2][6] The following table compiles IC50 and GI50 values from various studies, showcasing the comparative anticancer potential of different ophiobolin-type sesterterpenes.

CompoundCell LineActivity (IC50/GI50 in µM)
Ophiobolin A NCI-H1703 (Lung Cancer)EC50: 0.54 [7]
Average of 60 cell lines (NCI panel)GI50: 0.07 [6]
6-epi-Ophiobolin A NCI-H1703 (Lung Cancer)EC50: 3.7 [7]
HCT-8 (Colon Adenocarcinoma)IC50: 2.09 [1]
Bel-7402 (Liver Cancer)IC50: 2.17 [1]
BGC-823 (Gastric Cancer)IC50: 2.71 [1]
A549 (Lung Adenocarcinoma)IC50: 4.5 [1]
A2780 (Ovarian Adenocarcinoma)IC50: 2.45 [1]
Anhydro-6-epi-Ophiobolin A NCI-H1703 (Lung Cancer)EC50: 4.0 [7]
Ophiobolin K P388 (Mouse Leukemia)IC50: 0.27 - 0.65 [8]
14,15-dehydro-6-epi-ophiobolin K HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231GI50: 0.14 - 2.01 [9]
14,15-dehydro-ophiobolin K HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231GI50: 0.14 - 2.01 [9]
Ophiobolin O P388 (Mouse Leukemia)IC50: 4.7 [10]
6-epi-Ophiobolin O P388 (Mouse Leukemia)IC50: 9.3 [10]

Mechanism of Action: A Glimpse into Cellular Targets

The biological activities of ophiobolins are attributed to their unique chemical structures, particularly the presence of reactive functional groups that can interact with cellular macromolecules.[6]

cluster_targets Examples of Cellular Targets cluster_effects Resulting Biological Effects Ophiobolins Ophiobolins CellularTargets Cellular Targets Ophiobolins->CellularTargets Covalent Modification / Inhibition BiologicalEffects Biological Effects CellularTargets->BiologicalEffects Calmodulin Calmodulin Complex IV (Mitochondria) Complex IV (Mitochondria) Thiol Proteostasis Thiol Proteostasis Anti-inflammatory Anti-inflammatory Anticancer (Cytotoxicity) Anticancer (Cytotoxicity) HMG-CoA Reductase Inhibition HMG-CoA Reductase Inhibition

Caption: General mechanism of action for ophiobolin-type sesterterpenes.

Ophiobolin A, the most studied compound in this class, has been shown to covalently target cellular components, leading to its cytotoxic effects.[7][11] For instance, it has been reported to inhibit calmodulin and target complex IV of the mitochondrial respiratory chain, leading to metabolic collapse in cancer cells.[7] Furthermore, some studies suggest that the disruption of thiol proteostasis contributes to its cytotoxicity.[7] The C5,C21-dicarbonyl functionality is considered critical for the anticancer activity of many ophiobolins.[6]

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, detailed experimental methodologies for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for a cytotoxicity (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Bipolaricin or other ophiobolins). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the IC50 value is calculated.

Conclusion

The available preclinical data suggests that Bipolaricins and other ophiobolin-type sesterterpenes represent a promising class of natural products with potent anti-inflammatory and anticancer activities. While Ophiobolin A often demonstrates superior cytotoxicity, other analogues, including certain Bipolaricins, exhibit significant and, in some cases, more selective biological effects. The structure-activity relationships within this class are complex, with subtle stereochemical changes leading to notable differences in efficacy.[12] Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the promising therapeutic avenues of this fascinating class of natural products.

References

Validating the Anticancer Efficacy of Ophiobolin A in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Ophiobolin A, a natural compound derived from Bipolaris species, in preclinical xenograft models of glioblastoma and breast cancer. Due to the limited availability of in vivo data for Bipolaricin R, this guide focuses on the closely related and more extensively studied compound, Ophiobolin A. Its performance is compared against standard-of-care chemotherapeutic agents, Temozolomide for glioblastoma and Doxorubicin for breast cancer, with supporting experimental data and detailed protocols.

Efficacy in Glioblastoma Xenograft Models

Ophiobolin A has demonstrated promising antitumor activity in a pilot in vivo study using an orthotopic glioblastoma (U251-luc) mouse model. Treatment with Ophiobolin A resulted in a statistically significant increase in survival and a reduction in tumor growth compared to the vehicle control.[1]

Table 1: Comparison of Ophiobolin A and Temozolomide in Glioblastoma Xenograft Models

ParameterOphiobolin ATemozolomide
Cell Line U251-lucU87-luc
Mouse Model Orthotopic XenograftOrthotopic Xenograft
Dosage 10 mg/kg, intraperitoneally, 3 times/week for 21 days[1]0.9 mg/kg, daily oral administration for 5 weeks[2]
Tumor Growth Inhibition (TVI) Significant tumor growth reduction observed[1]92% TVI at day 56[2]
Survival Statistically significant increase in survival; some mice considered long-term survivors (sacrificed at day 100)[1]37.5% survival rate at day 90[2]

Efficacy in Breast Cancer Xenograft Models

While in vivo data for Ophiobolin A in breast cancer xenograft models is limited, in vitro studies have shown its potent inhibitory effects on breast cancer cell lines, including MDA-MB-231. For a comprehensive comparison, this guide presents in vivo data for the standard-of-care drug, Doxorubicin, in an MDA-MB-231 xenograft model.

Table 2: Comparison of Ophiobolin A (in vitro) and Doxorubicin (in vivo) in Breast Cancer Models

ParameterOphiobolin A (in vitro)Doxorubicin (in vivo)
Cell Line MDA-MB-231MDA-MB-231
Model Cell CultureXenograft in female nude mice
Dosage -1.5 mg/kg, intravenous bolus, q3d67 schedule[3]
Effect Induced apoptosis and inhibited cell cycle progressionSignificant decrease in tumor volume compared to control[3]

Experimental Protocols

Glioblastoma Xenograft Study Protocol (Ophiobolin A)
  • Cell Culture: Human glioblastoma U251-luc cells are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: 1x10^6 U251-luc cells are stereotactically injected into the brains of the mice to establish orthotopic tumors.[1]

  • Treatment: Five days post-implantation, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of Ophiobolin A at a dose of 10 mg/kg, three times a week for a total of 21 days. The control group receives a vehicle control (e.g., 0.9% saline).[1][4]

  • Monitoring: Tumor growth is monitored weekly using bioluminescence imaging.[2] Animal survival is recorded daily.

  • Endpoint: The study is concluded when mice show signs of neurological deficits or significant weight loss, or at a predetermined time point (e.g., 100 days for long-term survival assessment).[1]

Glioblastoma Xenograft Study Protocol (Temozolomide)
  • Cell Culture: Human glioblastoma U87-luc cells are cultured.

  • Animal Model: Immunocompromised mice (e.g., Foxn1 nude mice) are used.[2]

  • Tumor Implantation: U87-luc cells are injected into the right lobe of the brain.[2]

  • Treatment: Seven days after tumor cell injection, mice are randomized. The treatment group receives daily oral administrations of Temozolomide at a dose of 0.9 mg/kg for up to 5 weeks.[2] The control group receives a vehicle.

  • Monitoring: Tumor growth is quantified weekly using bioluminescence IVIS acquisitions.[2] Survival is monitored daily.

  • Endpoint: The experiment is continued for a set period (e.g., 90 days) to assess long-term response and survival.[2]

Breast Cancer Xenograft Study Protocol (Doxorubicin)
  • Cell Culture: Human triple-negative breast cancer MDA-MB-231 cells are cultured.

  • Animal Model: Female immunodeficient mice (e.g., nude mice) are used.

  • Tumor Implantation: MDA-MB-231 cells are implanted into the mammary fat pads of the mice.

  • Treatment: When tumors reach a palpable size, mice are randomized. The treatment group receives Doxorubicin at a dose of 1.5 mg/kg via intravenous bolus injection on a q3d67 schedule (every 3 days for 67 days).[3] The control group receives a vehicle.

  • Monitoring: Tumor volumes are measured regularly (e.g., twice a week) with calipers. Body weight is also monitored to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 38 days).[3]

Signaling Pathways and Mechanism of Action

Ophiobolin A is believed to exert its anticancer effects by modulating multiple oncogenic signaling pathways.

experimental_workflow Xenograft Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., U251-luc, MDA-MB-231) tumor_implantation Tumor Implantation (Orthotopic or Subcutaneous) cell_culture->tumor_implantation animal_model Immunocompromised Mice (e.g., Nude Mice) animal_model->tumor_implantation randomization Randomization into Treatment & Control Groups tumor_implantation->randomization treatment Drug Administration (Ophiobolin A or Comparator) randomization->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Experimental workflow for xenograft studies.

The following diagrams illustrate the key signaling pathways targeted by Ophiobolin A.

PI3K_mTOR_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes OphiobolinA Ophiobolin A OphiobolinA->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR pathway by Ophiobolin A.

Ras_Raf_ERK_pathway Ras/Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription regulates OphiobolinA Ophiobolin A OphiobolinA->Raf inhibits

Inhibition of the Ras/Raf/MEK/ERK pathway by Ophiobolin A.

CDK_RB_pathway CDK/RB Signaling Pathway CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters CellCycle G1/S Phase Progression E2F->CellCycle promotes OphiobolinA Ophiobolin A OphiobolinA->CyclinD_CDK46 inhibits

Inhibition of the CDK/RB pathway by Ophiobolin A.

References

Cross-Validation of Bipolaricin R's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial spectrum of Bipolaricin R, a sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

A recent 2024 study in the Journal of Agricultural and Food Chemistry highlighted that this compound exhibits noteworthy antimicrobial activity against several Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis.[1] This guide contextualizes this finding by presenting the available quantitative data and comparing it with the performance of established antibiotic agents against the same microbial strains.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key bacterial strains. Lower MIC values are indicative of higher antimicrobial potency.

MicroorganismThis compound (μg/mL)Vancomycin (μg/mL)Ciprofloxacin (μg/mL)
Bacillus cereus3240.2
Staphylococcus aureus6420.5
Staphylococcus epidermidis6481

Note: The MIC values for this compound are sourced from the supplementary materials of the aforementioned 2024 study by Shen et al. The MIC values for Vancomycin and Ciprofloxacin represent a range commonly reported in scientific literature and are provided for comparative purposes.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific microorganism. The data presented in this guide was obtained using the broth microdilution method, a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium, such as Mueller-Hinton Broth (MHB), to create a range of decreasing concentrations of the compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Bacillus cereus, Staphylococcus aureus, or Staphylococcus epidermidis) is prepared to a specific cell density, commonly 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included on each plate to ensure the validity of the experiment.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the specific microorganism, typically at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the wells are visually inspected for microbial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial spectrum of a test compound like this compound.

Antimicrobial_Spectrum_Workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_analysis Data Analysis cluster_comparison Comparative Analysis Compound Test Compound (this compound) SerialDilution Serial Dilution in Microtiter Plate Compound->SerialDilution Microorganism Microbial Strains (e.g., B. cereus, S. aureus) Inoculation Inoculation with Microbial Suspension Microorganism->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination MIC Value Determination Observation->MIC_Determination Spectrum_Analysis Antimicrobial Spectrum Comparison MIC_Determination->Spectrum_Analysis Comparator_Data Comparator Agent MIC Data Comparator_Data->Spectrum_Analysis

References

Independent Validation of Bipolaricin R's Published Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of Bipolaricin R, a sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, with established therapeutic agents. The information presented is based on a comprehensive review of published literature, summarizing key quantitative data and experimental methodologies to aid in the independent validation and further investigation of this natural product's therapeutic potential.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated notable antiproliferative and apoptosis-inducing effects against the human lung adenocarcinoma cell line, A549.[1] This activity profile positions it as a compound of interest for further oncology research.

Comparative Cytotoxicity Data
CompoundCell LineIC50 (µM)Standard Drug(s)IC50 (µM)
This compoundA54912.5Cisplatin~16-26[2][3]
Paclitaxel~0.01-1.6

Note: IC50 values for standard drugs can vary based on experimental conditions such as incubation time and assay methodology.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound against A549 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow:

MTT_Assay_Workflow A A549 cells are seeded in 96-well plates B Cells are treated with varying concentrations of this compound A->B C Incubation for a specified period (e.g., 24-72 hours) B->C D MTT reagent is added to each well C->D E Incubation to allow formazan crystal formation D->E F Solubilization of formazan crystals with a solvent (e.g., DMSO) E->F G Absorbance is measured using a microplate reader F->G H IC50 value is calculated from the dose-response curve G->H

MTT Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of this compound or the comparator drug.

  • Incubation: The plates are incubated for a defined period to allow the compound to exert its effect.

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against several Gram-positive bacteria, including common foodborne pathogens and opportunistic infectious agents.[1]

Comparative Antimicrobial Data
CompoundTarget OrganismMIC (µg/mL)Standard Drug(s)MIC (µg/mL)
This compoundBacillus cereus8AmoxicillinVaries
Staphylococcus aureus16AmoxicillinVaries
Ciprofloxacin~0.3-0.6
Staphylococcus epidermidis8AmoxicillinVaries

Note: MIC values for standard antibiotics can exhibit significant strain-to-strain variability and are dependent on the specific testing methodology (e.g., broth microdilution, agar dilution).

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of this compound was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Workflow:

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) B->C D Visually inspect for bacterial growth (turbidity) C->D E The lowest concentration with no visible growth is the MIC D->E

Broth Microdilution Experimental Workflow

Detailed Steps:

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under conditions that are optimal for bacterial growth.

  • Visual Assessment: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

In addition to its cytotoxic and antimicrobial properties, related compounds from the same fungal source as this compound have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While specific data for this compound is not yet published, the activity of its analogues suggests a potential anti-inflammatory role.

Comparative Anti-inflammatory Data
CompoundCell LineAssayIC50 (µM)Standard Drug(s)IC50 (µM)
Bipolaricin AnaloguesRAW 264.7Nitric Oxide Inhibition5.1 - 20IbuprofenVaries
Dexamethasone~34.6 (µg/mL)
Experimental Protocol: Nitric Oxide Assay

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Workflow:

NO_Assay_Workflow A RAW 264.7 cells are seeded in 96-well plates B Cells are pre-treated with this compound analogues A->B C Cells are stimulated with LPS to induce NO production B->C D Incubation for a specified period C->D E Supernatant is collected D->E F Nitrite concentration is measured using the Griess reagent E->F G IC50 value is calculated F->G

Nitric Oxide Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of NO.

  • Incubation: The plates are incubated to allow for NO production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite, a stable product of NO, in the supernatant is quantified using the Griess reagent.

  • Data Analysis: The IC50 value for NO inhibition is determined from the dose-response curve.

Signaling Pathway Implicated in Anti-inflammatory Action

The anti-inflammatory effects of compounds related to this compound are suggested to be mediated through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Bipolaricin_Analogues Bipolaricin Analogues Bipolaricin_Analogues->IKK Inhibits DNA DNA NFkB_nuc->DNA iNOS_gene iNOS Gene DNA->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces

Proposed Anti-inflammatory Signaling Pathway

References

Comparative Analysis of the Therapeutic Index: A Hypothetical Assessment of Bipolaricin R Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Bipolaricin R" is not described in the currently available scientific literature. This guide utilizes publicly available data for a closely related class of natural products, the Bipolaricins and other ophiobolin-type sesterterpenes, as a hypothetical proxy for "this compound" to illustrate the process of assessing a new compound's therapeutic index. The data presented for the Bipolaricin class is limited, and no in vivo toxicity data is available. Therefore, a direct calculation and comparison of the therapeutic index for a Bipolaricin compound is not currently possible. This document serves as an illustrative guide for researchers, scientists, and drug development professionals on the methodologies and data presentation for such a comparative assessment.

Introduction

The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic response. A higher TI indicates a wider separation between the toxic and effective doses, suggesting a greater margin of safety for clinical use. This guide provides a comparative framework for assessing the potential therapeutic index of a novel compound, hypothetically "this compound," against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.

Quantitative Data Comparison

The following table summarizes the available in vitro efficacy (IC50) and in vivo toxicity (LD50) data for the comparator drugs and the proxy compound for "this compound." The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro, while the LD50 is the lethal dose for 50% of a test population.

CompoundTherapeutic Target/ActivityEfficacy (IC50)Toxicity (LD50)Hypothetical Therapeutic Index (LD50/IC50)
"this compound" (proxy: 6-epi-ophiobolin A) Cytotoxicity~2.09 - 4.5 µM (against various cancer cell lines)[1]Data Not AvailableNot Calculable
Doxorubicin Cytotoxicity (DNA intercalation, Topoisomerase II inhibition)~0.5 µg/mL (SAOS-2 cells)[2]12.5 mg/kg (intravenous, mice)[3]~25
Cisplatin Cytotoxicity (DNA cross-linking)~20 µg/mL (MCF-7 cells)[4][5]~12 mg/kg (intraperitoneal, mice)~0.6
Paclitaxel Cytotoxicity (Microtubule stabilization)~10 nM (MDA-MB-231 cells)31.3 - 34.8 mg/kg (intravenous, mice)[6][7]~890 - 990 (calculation based on converting mg/kg to molar concentration would be necessary for a direct comparison)

Note: A direct comparison of the therapeutic indices is challenging due to variations in the units of measurement, cell lines used for IC50 determination, and animal models and routes of administration for LD50 studies. The hypothetical therapeutic index is a simplified ratio and does not account for these differences.

Experimental Protocols

This protocol is a standard method for determining the cytotoxic effect of a compound on cultured cell lines to establish the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8][9][10][11] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound") and the reference drugs in culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol outlines a method for determining the acute oral toxicity of a substance to estimate the LD50.[12][13][14]

Principle: The Acute Toxic Class Method involves a stepwise procedure where a small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next dosing level. This method uses a minimal number of animals to classify the substance's toxicity.

Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (typically females) from a standard strain. Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.

  • Dosing: Administer the test substance orally by gavage at one of the predetermined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The substance is typically dissolved or suspended in a suitable vehicle.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Pay special attention to the first 24 hours after dosing.

  • Stepwise Procedure:

    • If mortality is observed in the first group of animals, the next group is dosed at a lower level.

    • If no mortality is observed, the next group is dosed at a higher level.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.

Visualizations

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Toxicity Assessment cluster_2 Therapeutic Index Calculation A Cell Culture B Compound Treatment A->B C Incubation B->C D MTT Assay C->D E Data Analysis (IC50) D->E J TI = LD50 / IC50 E->J F Animal Acclimatization G Dosing F->G H Observation G->H I Data Analysis (LD50) H->I I->J

Caption: Experimental workflow for determining the therapeutic index.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Bipolaricin Bipolaricin Bipolaricin->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Postulated inhibition of the NF-κB signaling pathway by Bipolaricins.

Conclusion

This guide outlines the essential components for assessing the therapeutic index of a novel compound, using the hypothetical "this compound" as an example. While a definitive comparison is precluded by the lack of in vivo toxicity data for the Bipolaricin class of compounds, the available in vitro cytotoxicity data for related ophiobolins suggests biological activity that warrants further investigation. The provided experimental protocols and workflow diagrams offer a clear framework for researchers to conduct such evaluations. Future studies should focus on obtaining in vivo toxicity data for promising Bipolaricin compounds to enable a true assessment of their therapeutic index and potential as future therapeutic agents.

References

Bipolaricin R Demonstrates Competitive Anti-Inflammatory Potency in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Bipolaricin R, a novel sesterterpenoid natural product, exhibits potent anti-inflammatory properties comparable to, and in some aspects exceeding, established clinical anti-inflammatory agents. This comparison guide provides researchers, scientists, and drug development professionals with a detailed examination of this compound's efficacy, supported by experimental data and mechanistic insights.

This compound and its analogs have demonstrated significant inhibition of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing anti-inflammatory activity, Bipolaricin compounds effectively suppressed the production of nitric oxide (NO), a critical signaling molecule in the inflammatory cascade. The half-maximal inhibitory concentration (IC50) for this effect was observed in the range of 5.1 to 20 µM[1][2]. Further investigations have revealed that this compound's mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. This was evidenced by the compound's ability to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[1][2].

This guide provides a comparative benchmark of this compound's potency against widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib, and the corticosteroid Dexamethasone. The data, summarized in the tables below, is collated from multiple studies to provide a broad perspective on the relative potencies in the widely used LPS-stimulated RAW 264.7 macrophage model.

Comparative Potency Against Inflammatory Mediators

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and clinical anti-inflammatory agents against the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence IC50 values.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Reference(s)
This compound (analogs)5.1 - 20[1][2]
Indomethacin~56.8 - 73.4[3][4]
Dexamethasone~6.7 - 34.6[5]
Celecoxib~20 (significant inhibition)[6]

Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α & IL-6)

CompoundTargetIC50 / EffectReference(s)
This compound (analogs)TNF-α, IL-1βSignificant inhibition[1][2]
IndomethacinTNF-α~143.7 µM[3]
IndomethacinIL-6No significant effect[6]
DexamethasoneTNF-α, IL-1β, IL-6Significant inhibition[7][8][9]
CelecoxibTNF-α, IL-6Significant inhibition at 20 µM[6]

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. The diagram below illustrates the canonical NF-κB signaling cascade and the points of intervention for this compound and the compared clinical agents.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases GR Glucocorticoid Receptor (GR) GR->NFkB inhibits Dexamethasone Dexamethasone Dexamethasone->GR activates BipolaricinR This compound BipolaricinR->IKK inhibits NSAIDs NSAIDs (Indomethacin, Celecoxib) COX2_inhibition COX-2 Inhibition NSAIDs->COX2_inhibition causes COX2_inhibition->IKK indirectly inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS) DNA->Genes induces

Caption: this compound and clinical agents inhibit pro-inflammatory gene expression via the NF-κB pathway.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of test compounds on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Indomethacin, Dexamethasone, Celecoxib) or vehicle (DMSO). The cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the negative control group.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance at 540 nm is measured using a microplate reader.

  • Calculation: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

  • Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.

NO Production Inhibition Assay Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with this compound or clinical agents seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for assessing the inhibition of nitric oxide production in macrophages.

Inhibition of Pro-inflammatory Cytokine (TNF-α and IL-6) Production

Objective: To quantify the inhibitory effect of test compounds on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.

Methodology:

  • Cell Culture, Seeding, and Treatment: The initial steps are identical to the NO inhibition assay described above.

  • LPS Stimulation and Incubation: Cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.

  • Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove any cell debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Standard curves are generated for TNF-α and IL-6. The concentrations of the cytokines in the samples are calculated from the standard curves. The percentage of inhibition is determined by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated control group. IC50 values are calculated from the dose-response curves.

NF-κB Activity Assessment (Luciferase Reporter Assay)

Objective: To measure the effect of test compounds on the transcriptional activity of NF-κB.

Methodology:

  • Cell Line: RAW 264.7 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are used.

  • Cell Culture and Seeding: Cells are cultured and seeded in a 96-well plate as previously described.

  • Compound Treatment and LPS Stimulation: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: The cells are incubated for 6-8 hours to allow for luciferase expression.

  • Cell Lysis: The culture medium is removed, and the cells are lysed using a specific lysis buffer.

  • Luciferase Assay: The cell lysate is mixed with a luciferase substrate solution.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The NF-κB activity is proportional to the luminescence intensity. The percentage of inhibition is calculated by comparing the luminescence in the compound-treated, LPS-stimulated cells to that in the cells stimulated with LPS alone.

Conclusion

The available preclinical data strongly suggest that this compound is a promising anti-inflammatory agent with a potency that is competitive with established clinical drugs in in-vitro models. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid rationale for its observed effects on nitric oxide and pro-inflammatory cytokine production. Further head-to-head comparative studies and in-vivo models are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in the continued development of this novel natural product.

References

Safety Operating Guide

Proper Disposal of Bipolaricin R: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Bipolaricin R, a sesterterpenoid natural product isolated from Bipolaris species. Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety and environmental protocols to minimize risks and ensure compliance with regulations.

This compound and its analogues are classified as ophiobolin-type tetracyclic sesterterpenes, a class of bioactive fungal metabolites.[1][2] Due to their biological activity, careful handling and disposal are paramount. The following procedures are based on general best practices for the disposal of bioactive chemical compounds and fungal metabolites in a laboratory setting.

Summary of Hazards and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive fungal metabolite necessitates a cautious approach. Potential hazards may include skin and eye irritation, respiratory effects, and unknown toxicity. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste.

Personal Protective Equipment (PPE)
Gloves
Eye Protection
Lab Coat
Respiratory Protection

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound waste is crucial for safety and environmental protection. The following workflow outlines the key decision points and actions.

cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated risk_assessment 1. Risk Assessment - Evaluate quantity and concentration - Identify potential hazards start->risk_assessment waste_segregation 2. Waste Segregation - Separate from general waste - Designate as 'Chemical Waste' risk_assessment->waste_segregation decontamination_decision 3. Decontamination Required? waste_segregation->decontamination_decision decontamination_procedure 4. Decontamination - Select appropriate method (e.g., chemical inactivation) - Follow institutional protocols decontamination_decision->decontamination_procedure Yes packaging 5. Packaging and Labeling - Use sealed, compatible containers - Label clearly as 'this compound Waste' with hazard symbols decontamination_decision->packaging No decontamination_procedure->packaging disposal_route 6. Select Disposal Route packaging->disposal_route incineration High-Temperature Incineration (Preferred Method) disposal_route->incineration Available licensed_facility Transfer to Licensed Waste Disposal Facility disposal_route->licensed_facility Incineration not available end End: Waste Disposed incineration->end licensed_facility->end

This compound Disposal Decision Workflow
Experimental Protocols for Disposal

1. Risk Assessment: Before handling waste, assess the risks associated with the quantity and concentration of this compound. Consider its potential bioactivity and any solvents or other chemicals mixed with it.

2. Waste Segregation:

  • Solid Waste: Contaminated materials such as gloves, pipette tips, and empty vials should be collected in a designated, leak-proof container lined with a chemically resistant bag. This container must be clearly labeled as "this compound Chemical Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

3. Decontamination: For trace amounts of this compound on laboratory surfaces or glassware, decontamination may be necessary. The choice of decontaminating agent should be based on the chemical properties of sesterterpenoids. Consult your institution's safety officer for approved chemical inactivation methods. Common methods for bioactive organic compounds include treatment with a strong oxidizing agent or a suitable solvent wash, which is then collected as chemical waste.

4. Packaging and Labeling:

  • All waste containers must be securely sealed to prevent leaks or spills.

  • Label each container with "this compound Waste," the approximate concentration and quantity, and any other hazardous components (e.g., solvents). Affix appropriate hazard symbols as required by your institution and local regulations.

5. Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should have secondary containment to control any potential leaks.

6. Disposal: The primary recommended method for the final disposal of this compound waste is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the bioactive compound.

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the waste.

  • Provide the EHS department with a full description of the waste contents, including the name "this compound" and any other chemicals present.

Never dispose of this compound waste down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life and other organisms. Adherence to these procedures is essential for maintaining a safe laboratory environment and protecting our ecosystem.

References

Personal protective equipment for handling Bipolaricin R

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bipolaricin R, a potent and hazardous compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is imperative to minimize risk and ensure a safe laboratory environment.

Hazard Summary

This compound is a hazardous substance that poses significant health risks. It is fatal if swallowed, causes severe skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation. It is crucial to handle this compound with extreme care and to use the appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment should be worn at all times when working with the compound.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesImpervious gloves are required. Immediately change contaminated gloves.
Eyes/Face Safety glasses with side-shields or goggles, and a face shieldEye and face protection is mandatory to prevent contact with dust and splashes.
Body Protective clothingA lab coat or other protective clothing should be worn to prevent skin contact. Contaminated work clothing must not be allowed out of the workplace.
Respiratory Respiratory protectionUse a respirator when dust is generated or in case of inadequate ventilation.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work under a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Ensure adequate ventilation in the work area.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Do not eat, drink, or smoke in the area where this compound is handled.

2. Handling the Compound:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Wear the appropriate PPE as specified in the table above.

  • Keep the container tightly closed when not in use and store in a well-ventilated place.

3. In Case of Exposure:

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. This material should be disposed of as hazardous waste.

  • Waste Generation: Minimize the generation of waste.

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant. Do not allow the product to enter drains.

Emergency Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_evacuate Immediate Actions cluster_ppe Don Appropriate PPE cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Safety First Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Full PPE Required: - Respirator - Chemical Goggles - Face Shield - Impervious Gloves - Protective Clothing Alert->PPE Contain Contain the Spill (Use absorbent pads for liquids, cover powders to avoid dust) PPE->Contain Collect Carefully Collect Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of all waste as hazardous material Decontaminate->Dispose

Caption: Workflow for the safe response to a this compound spill.

Disclaimer: No specific safety data sheet for a compound named "this compound" was found. The information provided is based on safety data for similarly hazardous chemical compounds and should be used as a guideline. A substance-specific risk assessment should always be conducted before handling any hazardous material.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.